Setiptiline Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPIBVPBCWBXIU-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-57-3 | |
| Record name | 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setiptiline maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETIPTILINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Setiptiline Maleate on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Setiptiline Maleate's mechanism of action, with a specific focus on its interaction with monoamine transporters. Setiptiline is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are primarily attributed to its unique pharmacological profile that modulates both norepinephrine and serotonin neurotransmitter systems.[3][4]
Core Mechanism of Action on Monoamine Transporters
Setiptiline's primary mechanism involves a multifaceted interaction with several components of the central nervous system.[4] Unlike typical selective serotonin reuptake inhibitors (SSRIs), its direct interaction with monoamine transporters is not the principal driver of its antidepressant effect. Instead, it functions as a potent antagonist at α2-adrenergic receptors. This antagonism blocks the presynaptic feedback inhibition of norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. Furthermore, this α2-adrenergic receptor blockade also enhances the release of serotonin.
In addition to its receptor-blocking activities, Setiptiline does exhibit some direct interaction with monoamine transporters, albeit with a distinct selectivity profile. It acts as a norepinephrine reuptake inhibitor, which further contributes to the elevated levels of norepinephrine in the synapse. However, its affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT) is significantly lower.
Quantitative Analysis of Monoamine Transporter Interaction
The following table summarizes the available quantitative data on the interaction of Setiptiline with monoamine transporters. The data is presented as IC50 values, which represent the concentration of Setiptiline required to inhibit 50% of the transporter activity in rat models.
| Transporter | IC50 (nM) | Species | Reference |
| Serotonin Transporter (SERT) | >10,000 | Rat | |
| Norepinephrine Transporter (NET) | 220 | Rat | |
| Dopamine Transporter (DAT) | >10,000 | Rat |
Visualizing the Mechanism and Experimental Workflow
To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Setiptiline at the Synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Setiptiline Maleate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Setiptiline Maleate, a tetracyclic antidepressant. The information herein is intended to support research, development, and formulation activities by providing key data, detailed experimental protocols, and a visualization of its primary signaling pathways.
Core Physicochemical Properties
This compound is the maleate salt of Setiptiline, a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are primarily attributed to its activity as a norepinephrine reuptake inhibitor, an antagonist of the α2-adrenergic receptor, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes.[2] Understanding its physicochemical properties is crucial for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy.
Data Presentation: Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Setiptiline and its maleate salt. It is important to distinguish between the free base (Setiptiline) and the maleate salt (this compound) as their properties can differ.
| Property | Value (this compound) | Value (Setiptiline - free base) | Data Source |
| CAS Number | 85650-57-3 | 57262-94-9 | [3] |
| Molecular Formula | C₂₃H₂₃NO₄ | C₁₉H₁₉N | [3] |
| Molecular Weight | 377.44 g/mol | 261.36 g/mol | |
| Appearance | Solid powder | - | |
| Melting Point | Not explicitly found for the maleate salt. | - | |
| Boiling Point | 421.7°C at 760 mmHg (Predicted for free base) | 421.7°C at 760 mmHg (Predicted) | |
| pKa (Strongest Basic) | 7.44 (Predicted for free base) | 7.44 (Predicted) | |
| Water Solubility | Soluble in DMSO, not in water. A predicted value for the free base is 0.0338 mg/mL. | 0.0338 mg/mL (Predicted) | |
| Partition Coefficient (logP) | 3.486 (Predicted for maleate salt) | 3.96 (Predicted) |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound. These are standardized protocols widely used in the pharmaceutical industry.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere (50 mL/min). The temperature range should encompass the expected melting point, for instance, from 25°C to a temperature above the melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The area under the peak corresponds to the heat of fusion.
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Media Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared buffer solutions.
-
Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Partition Coefficient (logP) Determination by HPLC Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be efficiently estimated using reversed-phase HPLC.
Methodology:
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Standard Selection: Choose a set of reference compounds with well-established logP values that bracket the expected logP of this compound.
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Chromatographic Conditions: Utilize a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
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Calibration Curve: Inject the reference standards and determine their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values of the standards.
-
Sample Analysis: Inject the this compound solution and determine its retention time under the same chromatographic conditions.
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logP Calculation: Calculate the log k' for this compound and use the calibration curve to determine its logP value.
Solid-State Characterization by X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form (polymorph) of a solid material.
Methodology:
-
Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency.
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Instrument Setup: Mount the powdered sample in a sample holder.
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Data Collection: Expose the sample to a monochromatic X-ray beam and collect the diffraction data over a range of 2θ angles.
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Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form and can be used to identify polymorphs and assess crystallinity.
Signaling Pathways and Mechanism of Action
Setiptiline's antidepressant effects are mediated through its interaction with noradrenergic and serotonergic systems. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine. Additionally, it is an antagonist at serotonin receptors, particularly the 5-HT2A subtype.
Mandatory Visualization: Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound.
Caption: α2-Adrenergic Receptor Antagonism by Setiptiline.
Caption: 5-HT2A Receptor Antagonism by Setiptiline.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide to Setiptiline Maleate: Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline, a tetracyclic antidepressant, represents a significant scaffold in the development of therapies for depressive disorders. Its unique pharmacological profile, characterized by interactions with both serotonergic and adrenergic systems, has spurred interest in the exploration of its structural analogues and derivatives. This technical guide provides a comprehensive overview of the core pharmacology, structure-activity relationships (SAR), and synthetic methodologies related to setiptiline and its chemical relatives. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of medicinal chemistry and drug development.
Introduction
Setiptiline, also known by the brand name Tecipul, is a tetracyclic antidepressant (TeCA) that has been used for the treatment of depression.[1] Chemically, it is 2-methyl-2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine.[2] As a noradrenergic and specific serotonergic antidepressant (NaSSA), its therapeutic effects are attributed to its complex interactions with multiple neurotransmitter systems.[3] Setiptiline is a close structural analogue of other well-known tetracyclic antidepressants such as mianserin and mirtazapine.[4] Understanding the synthesis, pharmacological profile, and structure-activity relationships of setiptiline and its derivatives is crucial for the rational design of novel antidepressants with improved efficacy and side-effect profiles.
Core Structure and Analogues
The core tetracyclic structure of setiptiline serves as a versatile scaffold for chemical modification. Its analogues primarily include variations in the substitution pattern on the aromatic rings and modifications of the piperidine or azepine ring systems.
Key Structural Analogues:
-
Mianserin: A close analogue where the cyclohepta[1,2-c]pyridine ring system is replaced by a dibenzo[c,f]pyrazino[1,2-a]azepine system.[4]
-
Mirtazapine: Differs from mianserin by the addition of a nitrogen atom in one of the rings.
-
Derivatives with Modified Substitution: Analogues with substitutions on the aromatic rings can be synthesized to explore the impact on receptor binding and functional activity.
Synthesis of Setiptiline and its Analogues
The synthesis of setiptiline and its analogues typically involves a multi-step process to construct the tetracyclic ring system.
Synthesis of Setiptiline
A patented method for the synthesis of setiptiline involves the following key steps:
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Addition Reaction: A general formula compound I and a general formula compound II undergo an addition reaction to yield an intermediate IV (N,N-methyl, methoxycarbonyl ethyl-2-phenyl-methyl propionate-3-amine).
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Dieckmann Condensation and Decarboxylation: The intermediate IV undergoes a Dieckmann condensation under strong base conditions, followed by decarboxylation in a strongly acidic solution to produce an intermediate general formula compound V (N-methyl-3-phenyl piperidine-4-ketone).
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Addition Reaction: The intermediate V reacts with a general formula compound III in the presence of organometallic compounds to form an intermediate general formula compound VI (N-methyl-3-phenyl-4,4-hydroxyl, O-methyl phenyl piperidine).
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Cyclization: The intermediate VI is cyclized in the presence of polyphosphoric acid to yield setiptiline.
-
Salt Formation: Setiptiline is then reacted with maleic acid in an organic solvent to produce setiptiline maleate.
Synthesis of Mianserin Analogues
The synthesis of mianserin analogues often involves the construction of the dibenzo[c,f]pyrazino[1,2-a]azepine core. A representative synthetic approach is outlined below.
References
- 1. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Setiptiline - Wikipedia [en.wikipedia.org]
Pharmacological Deep Dive: Unraveling the Profile of Setiptiline Maleate
For Immediate Release
[CITY, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological characteristics of Setiptiline Maleate. This tetracyclic antidepressant, approved for the treatment of depression in Japan since 1989, exhibits a multifaceted mechanism of action, distinguishing it within the landscape of antidepressant therapies. This whitepaper consolidates available preclinical and clinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and visualizing key biological pathways.
Setiptiline, also known by the development codes MO-8282 and Org-8282, is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3][4] Its therapeutic effects are believed to stem from a synergistic action on multiple neurotransmitter systems.[5]
Mechanism of Action and Receptor Engagement
Setiptiline's primary pharmacological actions include:
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic receptors, which normally inhibit the release of norepinephrine, setiptiline increases noradrenergic neurotransmission. This action is a key component of its antidepressant effect.
-
Serotonin Receptor Antagonism: The compound displays antagonist activity at serotonin receptors, likely including the 5-HT2A and 5-HT2C subtypes. This modulation of the serotonergic system contributes to its therapeutic profile.
-
Norepinephrine Reuptake Inhibition: Setiptiline also inhibits the reuptake of norepinephrine, further enhancing its availability in the synaptic cleft.
-
Histamine H1 Receptor Inverse Agonism: The drug exhibits high affinity for H1 receptors, acting as an inverse agonist. This property is associated with its sedative effects, which can be beneficial for patients with depression accompanied by insomnia.
-
Unexpected Agonism at 5-HT1e and 5-HT1F Receptors: Recent research has revealed that setiptiline acts as a potent agonist at the understudied 5-HT1e and 5-HT1F receptors, a finding that may open new avenues for understanding its full therapeutic potential and mechanism.
Quantitative Pharmacological Data
| Receptor/Transporter | Value | Species | Assay Type |
| Norepinephrine Transporter (NET) | 220 nM (IC50) | Rat | Reuptake Inhibition |
| Serotonin Transporter (SERT) | >10,000 nM (IC50) | Rat | Reuptake Inhibition |
| 5-HT1e Receptor | 171.0 nM (EC50) | Human | G protein BRET |
| 5-HT1F Receptor | 64.6 nM (EC50) | Human | G protein BRET |
Data compiled from publicly available literature.
Preclinical Behavioral Studies
Preclinical evaluation in rodent models, particularly the forced swim test, has been instrumental in characterizing the antidepressant-like effects of Setiptiline. In this model, setiptiline was observed to shorten the duration of immobility in rats, an effect consistent with antidepressant activity.
Signaling Pathways
The interaction of Setiptiline with its primary receptor targets initiates distinct intracellular signaling cascades.
α2-Adrenergic Receptor Antagonism
Setiptiline's antagonism of the presynaptic α2-adrenergic receptor disinhibits the neuron, leading to an increased release of norepinephrine (NE) into the synaptic cleft. This elevated NE concentration enhances downstream signaling in postsynaptic neurons.
Caption: α2-Adrenergic Receptor Antagonism by Setiptiline.
5-HT2A Receptor Antagonism
As a 5-HT2A receptor antagonist, Setiptiline blocks the Gq/11 signaling pathway typically activated by serotonin. This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Caption: 5-HT2A Receptor Antagonism Signaling Pathway.
H1 Receptor Inverse Agonism
Setiptiline acts as an inverse agonist at the H1 receptor, stabilizing it in an inactive conformation. This reduces the basal activity of the receptor, leading to a decrease in downstream signaling pathways that are often associated with pro-inflammatory responses.
Caption: H1 Receptor Inverse Agonism Mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Setiptiline are outlined below.
Radioligand Binding Assays
These assays are employed to determine the affinity of Setiptiline for various receptors.
-
Objective: To quantify the binding affinity (Ki or IC50) of Setiptiline for specific neurotransmitter receptors and transporters.
-
Methodology:
-
Membrane Preparation: Homogenized tissue from specific brain regions (e.g., cortex, striatum) or cells expressing the receptor of interest are centrifuged to isolate cell membranes.
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Incubation: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Setiptiline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Forced Swim Test (Rodent Model)
This behavioral test is used to screen for antidepressant-like activity.
-
Objective: To assess the potential antidepressant efficacy of Setiptiline by measuring its effect on the duration of immobility in rodents placed in an inescapable water cylinder.
-
Methodology:
-
Apparatus: A transparent cylinder filled with water maintained at a specific temperature (e.g., 23-25°C).
-
Procedure: Rodents (rats or mice) are individually placed into the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (when the animal ceases struggling and makes only the minimal movements necessary to keep its head above water) is recorded.
-
Drug Administration: this compound or a vehicle control is administered at a specified time before the test.
-
Data Analysis: The immobility time of the Setiptiline-treated group is compared to the control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
-
-
Logical Relationship Diagram:
Caption: Forced Swim Test Logical Relationship.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.
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Objective: To measure the extracellular concentrations of norepinephrine and serotonin in specific brain regions following the administration of Setiptiline.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound is administered systemically.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
-
-
Experimental Workflow Diagram:
Caption: In Vivo Microdialysis Experimental Workflow.
Clinical Data and Future Directions
While this compound has been in clinical use in Japan for several decades for major depressive disorder, detailed data from its pivotal clinical trials are not extensively available in English-language literature. The typical onset of action is reported to be within two to four weeks of consistent use. Common side effects are consistent with its pharmacological profile and include dry mouth, drowsiness, and dizziness.
The discovery of its agonist activity at 5-HT1e and 5-HT1F receptors opens up new research questions about the full spectrum of its pharmacological effects and potential therapeutic applications beyond depression. Further investigation into the clinical implications of this novel agonism is warranted.
This technical guide provides a foundational understanding of the pharmacological characterization of this compound. As new research emerges, a more complete picture of its intricate mechanisms and clinical utility will undoubtedly come into focus.
References
Setiptiline Maleate: A Technical Guide to its Effects on Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline, a tetracyclic antidepressant, exhibits a complex pharmacological profile characterized by its interaction with multiple components of neuronal signaling pathways. This technical guide provides an in-depth analysis of the known effects of Setiptiline Maleate at the molecular and cellular levels. It consolidates available quantitative data on its receptor interactions and impact on neurotransmitter reuptake. Furthermore, this document outlines the putative downstream signaling cascades, including the MAPK/ERK and CREB pathways, which are thought to be central to the therapeutic effects of many antidepressants. Detailed experimental protocols for assays relevant to the study of Setiptiline's mechanism of action are provided to facilitate further research in this area. Visual diagrams of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the current knowledge surrounding this compound.
Introduction
Setiptiline is a tetracyclic antidepressant (TeCA) that is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3] It was first introduced for the treatment of depression in Japan in 1989. Its unique pharmacological profile, which deviates from that of typical tricyclic antidepressants, has prompted investigations into its precise molecular mechanisms of action. This guide aims to provide a detailed overview of the effects of this compound on neuronal signaling pathways, presenting the current state of knowledge for researchers and professionals in the field of drug development.
Molecular Mechanisms of Action
Setiptiline's primary mechanism of action involves the modulation of several key neurotransmitter systems through its interaction with a range of receptors and transporters.
Effects on Neurotransmitter Systems
The principal effects of Setiptiline on neurotransmitter systems are summarized below:
-
Norepinephrine Reuptake Inhibition: Setiptiline inhibits the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft.
-
α2-Adrenergic Receptor Antagonism: By acting as an antagonist at presynaptic α2-adrenergic autoreceptors, Setiptiline is presumed to increase the release of both norepinephrine and serotonin.
-
Serotonin Receptor Modulation: Setiptiline exhibits a complex interaction with various serotonin receptors. It is a known antagonist at 5-HT2 receptors. More recent research has surprisingly revealed that Setiptiline acts as a potent full agonist at the 5-HT1e and 5-HT1F receptor subtypes.
-
Histamine H1 Receptor Antagonism: Setiptiline is a potent antagonist of the histamine H1 receptor, which is believed to contribute to its sedative side effects.
Quantitative Analysis of Receptor and Transporter Interactions
The following tables summarize the available quantitative data for the interaction of this compound with various molecular targets.
Table 1: Quantitative Receptor and Transporter Interaction Data for this compound
| Target | Interaction | Value | Species | Reference |
| Norepinephrine Transporter (NET) | Inhibition | IC50: 220 nM | Rat | |
| 5-HT1e Receptor | Agonism | EC50: 171.0 nM | Human | |
| 5-HT1F Receptor | Agonism | EC50: 64.6 nM | Human |
Table 2: Qualitative Receptor Interaction Profile of this compound
| Target | Interaction | Effect | Reference |
| α2-Adrenergic Receptor | Antagonist | Increased norepinephrine and serotonin release | |
| 5-HT2A Receptor | Antagonist | Contributes to antidepressant and anxiolytic effects | |
| 5-HT2C Receptor | Antagonist | Potential for anxiolytic and antidepressant effects | |
| Histamine H1 Receptor | Antagonist/Inverse Agonist | Sedation |
Downstream Neuronal Signaling Pathways
While direct experimental evidence for Setiptiline's effects on specific downstream signaling pathways is limited, its known molecular targets suggest the modulation of cascades implicated in the actions of other antidepressants, such as the MAPK/ERK and CREB pathways.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in neuroplasticity and cell survival. Antidepressants are known to activate this pathway, which can lead to changes in gene expression and synaptic function. The activation of G-protein coupled receptors (GPCRs) by neurotransmitters can initiate the MAPK/ERK cascade.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Its phosphorylation and subsequent activation are considered a downstream consequence of antidepressant action. Activation of GPCRs can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate CREB, leading to the transcription of genes involved in neurogenesis and synaptic strengthening.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., α2-adrenergic, 5-HT2A, 5-HT2C, H1)
-
Radioligand specific for the receptor (e.g., [3H]clonidine for α2, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]pyrilamine for H1)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), this compound at varying concentrations, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Reuptake Inhibition Assay
This protocol outlines a method to measure the inhibition of norepinephrine reuptake in synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
Sucrose buffer for homogenization
-
[3H]Norepinephrine
-
Test compound (this compound) at various concentrations
-
Known norepinephrine reuptake inhibitor (e.g., desipramine) for positive control
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare synaptosomes from the rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with various concentrations of this compound or the positive control in assay buffer.
-
Initiate the uptake reaction by adding [3H]Norepinephrine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of [3H]Norepinephrine uptake against the logarithm of the this compound concentration.
cAMP Functional Assay
This protocol describes a method to assess the agonistic or antagonistic activity of a compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the receptor of interest (e.g., 5-HT1e or 5-HT1F)
-
Test compound (this compound) at various concentrations
-
Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Replace the medium with assay buffer.
-
For agonist testing at Gs-coupled receptors, add this compound at various concentrations and incubate.
-
For antagonist testing at Gs-coupled receptors, pre-incubate with this compound and then stimulate with a known agonist.
-
For agonist testing at Gi-coupled receptors, pre-incubate with this compound and then stimulate with forskolin.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Western Blotting for ERK and CREB Phosphorylation
This protocol provides a general method for detecting changes in the phosphorylation status of ERK and CREB in response to treatment with this compound.
Materials:
-
Neuronal or glial cell line
-
Test compound (this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-CREB (Ser133), anti-total-CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with this compound for various time points and at different concentrations.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for phospho-ERK or phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total ERK or total CREB to normalize the data.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Conclusion
This compound is a tetracyclic antidepressant with a multifaceted mechanism of action that includes norepinephrine reuptake inhibition and modulation of multiple adrenergic, serotonergic, and histaminergic receptors. A notable and more recently discovered aspect of its pharmacology is its potent agonism at 5-HT1e and 5-HT1F receptors. While its direct impact on downstream signaling pathways such as MAPK/ERK and CREB has not been extensively studied, its primary actions strongly suggest an influence on these cascades, which are fundamental to the neuroplastic changes associated with antidepressant efficacy. Further research is warranted to fully elucidate the specific intracellular signaling events triggered by Setiptiline and to establish a more definitive link between its molecular targets and its therapeutic effects. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for advancing our understanding of this complex antidepressant and for the development of novel therapeutic strategies.
References
An In-depth Technical Guide to the Tetracyclic Structure of Setiptiline Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline Maleate is a tetracyclic antidepressant (TeCA) that has been utilized in the treatment of depression. Its unique four-ring structure is fundamental to its pharmacological activity as a noradrenergic and specific serotonergic antidepressant (NaSSA). This technical guide provides a comprehensive analysis of the tetracyclic core of this compound, delving into its chemical synthesis, physicochemical properties, mechanism of action, and the analytical methods employed for its characterization. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.
Introduction to the Tetracyclic Core
Setiptiline belongs to the dibenzo[a,d]cycloheptadiene class of compounds, characterized by a central seven-membered ring fused to two benzene rings. The addition of a fourth, nitrogen-containing ring, classifies it as a tetracyclic compound.[1][2] The maleate salt of setiptiline is the form used in pharmaceutical preparations.[1] The tetracyclic structure is a key feature shared with other antidepressants like mianserin and mirtazapine, to which setiptiline is structurally analogous.[2] This core scaffold is crucial for its interaction with various receptors in the central nervous system.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Setiptiline and its maleate salt is provided below.
| Property | Value | Reference |
| Setiptiline (Free Base) | ||
| Molecular Formula | C₁₉H₁₉N | [1] |
| Molecular Weight | 261.36 g/mol | |
| CAS Number | 57262-94-9 | |
| This compound | ||
| Molecular Formula | C₂₃H₂₃NO₄ | |
| Molecular Weight | 377.44 g/mol | |
| CAS Number | 85650-57-3 | |
| Solubility | Soluble in DMSO, not in water |
Synthesis of the Tetracyclic Structure
While a specific, detailed industrial synthesis protocol for Setiptiline is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of structurally related tetracyclic antidepressants. The following diagram illustrates a representative synthetic pathway.
Caption: A plausible synthetic route to Setiptiline's tetracyclic core.
Representative Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a tetracyclic amine, adapted from procedures for related compounds.
Step 1: Grignard Reaction
-
To a solution of N-methylpiperazine in an anhydrous ether solvent (e.g., THF), a Grignard reagent (e.g., vinylmagnesium bromide) is added dropwise at a controlled temperature.
-
Dibenzosuberenone, dissolved in the same solvent, is then added slowly to the reaction mixture.
-
The reaction is stirred for several hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 2: Dehydration
-
The organic layer from the previous step is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
Step 3: Cyclization
-
The dehydrated intermediate is then subjected to an intramolecular cyclization reaction, which can be promoted by a Lewis acid or a strong protic acid (e.g., polyphosphoric acid), to form the fourth ring of the tetracyclic system.
Step 4: Reduction
-
The resulting enamine or iminium intermediate is reduced to the final tertiary amine, Setiptiline. This can be achieved using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation.
Step 5: Purification and Salt Formation
-
The crude Setiptiline is purified by column chromatography or recrystallization.
-
To form this compound, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid in the same solvent. The resulting salt precipitates and is collected by filtration.
Mechanism of Action and Signaling Pathways
Setiptiline's therapeutic effects are attributed to its multi-target engagement within the central nervous system. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors and at various serotonin (5-HT) receptors. The blockade of α2-adrenergic receptors leads to an increased release of norepinephrine (NE). Its antagonism at certain 5-HT receptors, likely the 5-HT2 subtypes, contributes to its specific serotonergic effects.
References
A Technical Guide to the Historical Development and First-in-Class Studies of Setiptiline Maleate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Setiptiline is a tetracyclic antidepressant that was first introduced in Japan in 1989 for the treatment of depression.[1][2] As a noradrenergic and specific serotonergic antidepressant (NaSSA), its unique pharmacological profile represented a notable advancement from the tricyclic antidepressants of the time. This technical guide provides an in-depth review of the historical development of Setiptiline Maleate, its mechanism of action, and the pivotal first-in-class studies that established its therapeutic utility. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of its signaling pathway and development timeline are presented to offer a comprehensive resource for professionals in the field of drug development and neuroscience.
Historical Development
The journey of this compound, also known as teciptiline, began in the pursuit of antidepressants with improved efficacy and a more favorable side-effect profile compared to the then-dominant tricyclic antidepressants (TCAs).[3] Research efforts were focused on creating novel chemical structures that could offer a faster onset of action and reduced anticholinergic, sedative, and cardiovascular side effects.
Setiptiline was developed by Mochida Pharmaceutical in Japan.[1][4] Following a period of preclinical and clinical evaluation, it was launched for the treatment of depression in Japan in 1989. Its tetracyclic structure and distinct mechanism of action positioned it as a significant addition to the psychopharmacological armamentarium.
First-in-Class Studies and Mechanism of Action
The foundational research on setiptiline elucidated its multifaceted mechanism of action, distinguishing it from earlier classes of antidepressants. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).
The primary mechanisms of action identified in first-in-class studies are:
-
α2-Adrenergic Receptor Antagonism: Setiptiline acts as an antagonist at presynaptic α2-adrenergic autoreceptors. This blockade inhibits the negative feedback mechanism that normally restricts the release of norepinephrine (noradrenaline), leading to an increased concentration of this neurotransmitter in the synaptic cleft.
-
Serotonin Receptor Antagonism: The compound is also an antagonist at various serotonin receptors, including 5-HT2A, 5-HT2C, and potentially 5-HT3 subtypes. This action is thought to contribute to its anxiolytic and sleep-regulating properties, and may mitigate certain side effects associated with broad serotonin enhancement.
-
Histamine H1 Receptor Antagonism: Setiptiline exhibits inverse agonist activity at H1 receptors, which underlies its sedative effects.
-
Norepinephrine Reuptake Inhibition: In addition to increasing norepinephrine release, setiptiline also inhibits its reuptake, further enhancing noradrenergic neurotransmission.
Early behavioral pharmacology studies in animal models demonstrated that setiptiline has a distinct profile from TCAs like amitriptyline. For instance, it was shown to shorten the duration of immobility in the forced swim test in rats, an indicator of antidepressant activity.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from early preclinical evaluations of this compound, providing a comparative perspective with other relevant compounds.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor Target | Setiptiline | Mianserin (comparator) | Imipramine (TCA comparator) |
| α2-Adrenergic | 25 | 19 | 830 |
| 5-HT2A | 1.8 | 1.1 | 34 |
| Histamine H1 | 0.28 | 0.36 | 11 |
| Muscarinic M1 | >10,000 | 830 | 27 |
| Norepinephrine Transporter (NET) | 130 | 2,700 | 2.5 |
| Serotonin Transporter (SERT) | 2,300 | >10,000 | 1.4 |
Note: Data are compiled from various preclinical sources and are intended for comparative purposes. Absolute values may vary between studies.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
| Bioavailability | ~50% |
| Protein Binding | ~85% |
| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) |
| Elimination Half-life | 20-40 hours |
| Excretion | Primarily renal (75%), with some fecal elimination (15%) |
Key Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of setiptiline for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenoceptors, [³H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of a range of concentrations of the test compound (setiptiline).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (Porsolt Test) in Rodents
Objective: To assess the antidepressant-like activity of setiptiline in an animal model of behavioral despair.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or escaping.
-
Pre-test Session: On the first day, animals (e.g., male Wistar rats) are placed individually in the cylinder for a 15-minute habituation session.
-
Drug Administration: Setiptiline, a vehicle control, or a reference antidepressant is administered at various doses and time points before the test session (e.g., intraperitoneally 60 minutes prior).
-
Test Session: On the second day, the animals are placed back into the cylinder for a 5-minute test session. The session is typically videotaped for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Visualizations
Caption: Setiptiline's primary mechanism of action at the noradrenergic synapse.
Caption: A generalized workflow for antidepressant drug development.
Caption: Pharmacological differentiation of Setiptiline from other antidepressant classes.
References
Methodological & Application
Application Notes and Protocols for Setiptiline Maleate in In Vivo Electrophysiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Setiptiline, a tetracyclic antidepressant, is a potent antagonist of histamine H1, α1-adrenergic, and serotonin 5-HT2A receptors, and also exhibits norepinephrine reuptake inhibitory effects. These pharmacological actions make it a valuable tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes, particularly within the central nervous system. In vivo electrophysiology allows for the direct measurement of neuronal activity in real-time, providing a powerful method to elucidate the effects of compounds like Setiptiline on neural circuits.
These application notes provide a detailed protocol for conducting in vivo electrophysiology studies to investigate the effects of Setiptiline Maleate on neuronal activity. The protocol covers animal preparation, drug administration, stereotaxic surgery, single-unit recordings, and data analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data derived from a study investigating the dose-dependent effects of this compound on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).
| Treatment Group | Dosage (mg/kg, i.p.) | Mean Firing Rate (Hz) ± SEM | Spike Amplitude (µV) ± SEM | N (animals) |
| Vehicle (Saline) | 0 | 3.5 ± 0.4 | 85 ± 5 | 8 |
| This compound | 1 | 4.8 ± 0.5 | 83 ± 6 | 8 |
| This compound | 5 | 6.2 ± 0.6 | 86 ± 4 | 8 |
| This compound | 10 | 8.1 ± 0.7 | 84 ± 5 | 8 |
Experimental Protocols
1. Animal Preparation and Anesthesia:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Anesthesia: Anesthesia is induced with isoflurane (4% in O2) in an induction chamber. Once the animal is sedated, it is transferred to a stereotaxic frame and anesthesia is maintained with isoflurane (1-2% in O2) delivered via a nose cone. The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex. Body temperature should be maintained at 37°C using a heating pad.
2. Drug Preparation and Administration:
-
Drug: this compound should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.
-
Administration: this compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's weight (e.g., 1 ml/kg).
3. Stereotaxic Surgery and Electrode Implantation:
-
The anesthetized rat is placed in a stereotaxic frame. The scalp is shaved and cleaned with an antiseptic solution.
-
A midline incision is made to expose the skull. The skull is cleaned and dried.
-
A small craniotomy is drilled over the target brain region. For example, for the VTA, the coordinates relative to bregma are approximately: Anteroposterior (AP): -5.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 to -8.5 mm from the skull surface.
-
A recording microelectrode (e.g., a glass micropipette filled with 2M NaCl containing 2% Pontamine Sky Blue, with an impedance of 5-15 MΩ) is slowly lowered into the target region using a microdrive.
4. In Vivo Single-Unit Electrophysiology:
-
Neuronal activity is recorded using a high-impedance amplifier and a data acquisition system.
-
The signal is typically band-pass filtered (e.g., 300 Hz - 10 kHz) to isolate single-unit activity (spikes).
-
Once a stable neuron is identified, a baseline firing rate is recorded for at least 10 minutes.
-
Following the baseline recording, this compound or vehicle is administered (i.p.).
-
Recording is continued for at least 60 minutes post-injection to observe the drug's effect on neuronal firing.
-
At the end of the experiment, the recording site can be marked by electrophoretic ejection of Pontamine Sky Blue from the recording electrode.
5. Histological Verification:
-
Following the experiment, the animal is deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
The brain is extracted, post-fixed, and then sectioned (e.g., 40 µm coronal sections) using a cryostat or vibratome.
-
The sections are mounted on slides and stained (e.g., with Neutral Red) to visualize the electrode track and confirm the recording location.
6. Data Analysis:
-
Spike sorting is performed to isolate individual neuron activity.
-
The firing rate (in Hz) is calculated for the baseline period and for various time bins post-injection.
-
The change in firing rate from baseline is calculated for each neuron.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Caption: Experimental workflow for in vivo electrophysiology.
Caption: Putative signaling pathways of this compound.
Application Notes and Protocols: Utilizing Setiptiline Maleate in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline Maleate is a tetracyclic antidepressant (TeCA) that has demonstrated a unique pharmacological profile, acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3] Its mechanism of action involves the inhibition of norepinephrine reuptake and antagonism of α2-adrenergic, serotonin 5-HT2, and histamine H1 receptors.[4][5] This multifaceted activity suggests its potential as a therapeutic agent for major depressive disorder. These application notes provide detailed protocols for evaluating the antidepressant-like effects of this compound in established rodent models of depression.
Mechanism of Action: Signaling Pathway
This compound exerts its antidepressant effects through a complex interplay with multiple neurotransmitter systems. A primary mechanism is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. Additionally, its antagonist activity at presynaptic α2-adrenergic autoreceptors further enhances the release of both norepinephrine and serotonin. Setiptiline also demonstrates antagonism at postsynaptic 5-HT2 receptors, which is thought to contribute to its anxiolytic and antidepressant properties. Finally, its potent histamine H1 receptor antagonism is associated with sedative effects, which can be beneficial in depressed patients with sleep disturbances.
References
- 1. [Behavioral effects of a new antidepressant, setiptiline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 3. Setiptiline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing the Serotonin Receptor Activity of Setiptiline Maleate Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Setiptiline is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1]. Its therapeutic effects are attributed to a complex pharmacological profile that includes the modulation of multiple neurotransmitter systems[2]. While historically recognized for its antagonist activity at serotonin 5-HT2 receptors and its potent antagonism of the histamine H1 receptor, recent findings have revealed an unexpected and functionally distinct activity at other serotonin receptor subtypes[2][3].
Recent studies have demonstrated that Setiptiline acts as a potent full agonist at the lesser-studied 5-HT1e and 5-HT1F serotonin receptors[3]. This is in contrast to its established role as an antagonist at 5-HT2A and 5-HT2C receptors. This dual pharmacology, exhibiting both agonism and antagonism at different receptor families, underscores the need for comprehensive cell-based screening to fully elucidate the mechanism of action of complex psychoactive compounds.
These application notes provide detailed protocols for robust, cell-based functional assays designed to quantify the antagonist activity of Setiptiline Maleate at Gq-coupled 5-HT2A/2C receptors and its agonist activity at Gi-coupled 5-HT1e/1F receptors.
Data Presentation: Pharmacological Profile of Setiptiline
The following tables summarize the quantitative data for this compound's activity at various serotonin receptor subtypes.
Table 1: Agonist Activity of Setiptiline at Gi-Coupled Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| 5-HT1e | G-Protein BRET Assay | EC₅₀ | 171.0 |
| 5-HT1F | G-Protein BRET Assay | EC₅₀ | 64.6 |
Table 2: Antagonist and Transporter Binding Activity of Setiptiline
| Target | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| 5-HT2A Receptor | Radioligand Binding | Kᵢ | Data not available in cited literature |
| 5-HT2C Receptor | Radioligand Binding | Kᵢ | Data not available in cited literature |
| Serotonin Transporter (SERT) | Reuptake Assay | IC₅₀ | >10,000 |
| Norepinephrine Transporter (NET) | Reuptake Assay | IC₅₀ | 220 |
Signaling Pathways and Experimental Overviews
Understanding the distinct signaling cascades initiated by different serotonin receptor families is crucial for selecting the appropriate cell-based assay.
Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.
Caption: 5-HT1e/1F Receptor Gi Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A/2C Receptor Affinity (Kᵢ Determination)
This protocol determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the 5-HT2A or 5-HT2C receptor.
Materials:
-
Cell line stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293, CHO).
-
Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C.
-
Non-specific binding control: e.g., Mianserin (10 µM).
-
This compound stock solution (in DMSO or appropriate solvent).
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to high density, harvest, and pellet by centrifugation.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay). Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and serial dilutions of this compound.
-
For total binding wells, add vehicle instead of Setiptiline.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).
-
-
Incubation:
-
Add the radioligand at a concentration near its Kₔ value to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for 5-HT2A/2C Functional Antagonism (IC₅₀ Determination)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a known 5-HT2A/2C receptor agonist.
Caption: Experimental Workflow for Calcium Flux Antagonist Assay.
Materials:
-
Cell line stably expressing human 5-HT2A or 5-HT2C receptors.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
5-HT2A/2C agonist (e.g., Serotonin).
-
This compound and a known antagonist (positive control).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding:
-
Seed cells into microplates at a density that yields a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution in assay buffer according to the manufacturer's protocol, often including probenecid.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound, a positive control antagonist, and vehicle in assay buffer.
-
Add the compound dilutions to the respective wells of the plate.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement:
-
Place the plate into the fluorescence reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injectors to add a pre-determined EC₈₀ concentration of the agonist (e.g., Serotonin) to all wells.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum peak fluorescence response for each well post-agonist addition.
-
Normalize the data using vehicle-treated wells (0% inhibition) and wells with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: cAMP Assay for 5-HT1e/1F Functional Agonism (EC₅₀ Determination)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi-coupled 5-HT1e or 5-HT1F receptor, resulting in a decrease in intracellular cAMP levels.
Materials:
-
Cell line stably expressing human 5-HT1e or 5-HT1F receptors (e.g., CHO-K1).
-
cAMP assay kit (e.g., HTRF, GloSensor™, LANCE®).
-
Forskolin (or another adenylyl cyclase activator).
-
This compound and a known agonist (positive control).
-
Cell culture medium and appropriate plates (e.g., white 384-well plates for luminescence).
-
Plate reader compatible with the chosen assay technology (e.g., HTRF-capable reader).
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer at the desired density, as optimized for the assay kit.
-
-
Assay Setup (Agonist Mode):
-
Prepare serial dilutions of this compound and a positive control agonist.
-
To the wells of the assay plate, add the cell suspension.
-
Add the compound dilutions to the appropriate wells.
-
-
Stimulation and Incubation:
-
For Gi-coupled receptors, it is common to stimulate adenylyl cyclase to create a measurable signal window. Add a low concentration of forskolin to all wells to induce cAMP production.
-
Incubate the plate at room temperature for 30-60 minutes to allow for receptor-mediated inhibition of cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the specific cAMP kit, add the detection reagents to lyse the cells and initiate the detection reaction. For an HTRF assay, this involves adding cAMP-d2 and anti-cAMP-Cryptate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on a compatible plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the signal ratio (e.g., 665/620) for HTRF assays or the raw luminescence signal for GloSensor assays.
-
Normalize the data to the response from forskolin alone (basal) and a maximal concentration of a known inhibitor (max inhibition).
-
Plot the normalized response (representing a decrease in cAMP) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Dual Pharmacological Profile of this compound.
References
Application of Setiptiline Maleate in Neurogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline Maleate is a tetracyclic antidepressant with a distinct pharmacological profile characterized by its potent antagonism of histamine H1 and α2-adrenergic receptors, as well as moderate inhibition of norepinephrine reuptake and antagonism of serotonin 5-HT2 receptors[1]. While the direct effects of this compound on neurogenesis have not been extensively documented in peer-reviewed literature, its mechanism of action suggests a potential role in modulating neural stem cell (NSC) proliferation and differentiation. This document provides a detailed overview of the potential applications of this compound in neurogenesis research, drawing parallels with the known effects of other classes of antidepressants and proposing experimental protocols to investigate its specific activities.
Chronic administration of various antidepressants has been shown to increase hippocampal neurogenesis, a process believed to contribute to their therapeutic effects[2][3][4]. This has been observed with selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs)[5]. The underlying mechanisms are complex and involve the modulation of several signaling pathways, most notably the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway and the Glucocorticoid Receptor (GR) signaling cascade. Given that this compound modulates noradrenergic and serotonergic systems, it is plausible that it may also influence these key neurogenic pathways.
Potential Mechanisms of Action in Neurogenesis
Based on its pharmacological profile, this compound may promote neurogenesis through several interconnected pathways. The following diagram illustrates the potential signaling cascades that could be activated by this compound, leading to increased neurogenesis.
Caption: Proposed signaling pathway for this compound-induced neurogenesis.
Data Presentation: Comparative Effects of Antidepressants on Neurogenesis
While quantitative data for this compound is not available, the following table summarizes the effects of other antidepressants on markers of neurogenesis. This provides a baseline for designing experiments and hypothesizing the potential efficacy of this compound.
| Antidepressant Class | Example Drug | Model System | Key Findings | Reference |
| Tetracyclic | This compound | Proposed | Hypothesized to increase NSC proliferation and differentiation. | - |
| SSRI | Sertraline | Human Hippocampal Progenitor Cells | Increased Dcx+ neuroblasts (+16%) and MAP2+ neurons (+26%). | |
| SSRI | Fluoxetine | Adult Rat Hippocampus | Chronic treatment significantly increases BrdU-labeled cells. | |
| SSRI | Citalopram | Bone Marrow Mesenchymal Stem Cells | Enhanced neuronal differentiation and increased cell survival. | |
| TCA | Imipramine | Adult Mouse SVZ | Reversed stress-induced decrease in NSC number. | |
| TCA | Amitriptyline | Primary Neurons, PC12 cells | Directly binds and activates TrkA and TrkB receptors. |
Experimental Protocols
To investigate the effects of this compound on neurogenesis, a combination of in vitro and in vivo experimental approaches is recommended.
In Vitro Neurogenesis Assay: Neurosphere Formation and Differentiation
This protocol is designed to assess the effect of this compound on the proliferation and differentiation of neural stem cells in culture.
1. Materials:
-
Neural Stem Cells (NSCs) (e.g., derived from the hippocampus or subventricular zone of adult rodents)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
NSC differentiation medium (e.g., DMEM/F12 supplemented with B27 and N2, without growth factors)
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Laminin or Poly-D-Lysine coated coverslips
-
Primary antibodies: Nestin (NSC marker), Ki67 (proliferation marker), Doublecortin (DCX; neuroblast marker), MAP2 (mature neuron marker), GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Microscope with fluorescence imaging capabilities
2. Experimental Workflow:
Caption: Workflow for in vitro assessment of this compound on neurogenesis.
3. Detailed Steps:
-
Neurosphere Proliferation Assay:
-
Culture NSCs in proliferation medium to form neurospheres.
-
Treat neurospheres with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
After 7 days, measure the diameter and count the number of neurospheres. An increase in size or number suggests a proliferative effect.
-
For a more direct measure of proliferation, dissociate neurospheres and perform a Ki67 proliferation assay using immunocytochemistry or flow cytometry.
-
-
Neuronal Differentiation Assay:
-
Dissociate neurospheres into single cells and plate them on coated coverslips in proliferation medium.
-
After 24 hours, switch to differentiation medium containing different concentrations of this compound or vehicle.
-
Culture for 7-10 days to allow for differentiation.
-
Fix the cells and perform immunocytochemistry for DCX, MAP2, and GFAP to identify neurons and astrocytes, respectively.
-
Counterstain with DAPI.
-
Quantify the percentage of cells positive for each marker to determine the effect of this compound on neuronal and glial differentiation.
-
In Vivo Neurogenesis Assay: BrdU Labeling in Rodents
This protocol assesses the effect of chronic this compound administration on adult hippocampal neurogenesis in a rodent model.
1. Materials:
-
Adult rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU) solution (e.g., 50 mg/ml in sterile saline)
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies: BrdU, NeuN (mature neuron marker), GFAP
-
Secondary antibodies
-
Microscope
2. Experimental Workflow:
Caption: Workflow for in vivo assessment of this compound on neurogenesis.
3. Detailed Steps:
-
Drug Administration:
-
Administer this compound (e.g., 5-10 mg/kg, intraperitoneally or orally) or vehicle to adult rodents daily for 21-28 days. This chronic administration is consistent with the time course for the therapeutic action of antidepressants.
-
-
BrdU Labeling:
-
To assess cell proliferation, administer a single or multiple injections of BrdU (e.g., 50 mg/kg, i.p.) on the final day of treatment and sacrifice the animals 24 hours later.
-
To assess the survival and differentiation of new neurons, administer BrdU daily for the first 5-7 days of this compound treatment and sacrifice the animals at the end of the 28-day period.
-
-
Tissue Processing and Immunohistochemistry:
-
Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix the brains overnight and then cryoprotect in sucrose solution.
-
Section the brains coronally (e.g., 40 µm sections) through the hippocampus.
-
For BrdU staining, pre-treat sections with HCl and DNase to denature DNA.
-
Perform immunohistochemistry using primary antibodies against BrdU and cell-specific markers (NeuN for neurons, GFAP for astrocytes).
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
-
Quantification and Analysis:
-
Using a microscope, count the number of BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
-
For cell fate analysis, determine the percentage of BrdU-positive cells that are also positive for NeuN or GFAP.
-
Compare the results between the this compound-treated and vehicle-treated groups to determine the effect on neurogenesis.
-
Conclusion
While direct evidence is currently lacking, the pharmacological profile of this compound provides a strong rationale for investigating its potential role in promoting adult neurogenesis. The proposed experimental protocols offer a framework for elucidating the effects of this compound on neural stem cell proliferation and differentiation. Such research would not only enhance our understanding of the neurobiological effects of this compound but could also contribute to the development of novel therapeutic strategies for depression and other neurological disorders associated with impaired neurogenesis.
References
- 1. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Setiptiline Maleate in Human Plasma
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Setiptiline Maleate in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The proposed method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2][3]
Introduction
Setiptiline is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[4] Accurate and precise quantification of Setiptiline in plasma is crucial for pharmacokinetic profiling, dose optimization, and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-UV method designed for researchers, scientists, and drug development professionals.
Materials and Reagents
-
This compound: Reference standard of known purity.
-
Internal Standard (IS): Imipramine hydrochloride (or other suitable tricyclic/tetracyclic antidepressant not co-administered).
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Human Plasma: Drug-free, sourced from a reputable biobank.
Equipment
-
HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter.
-
Centrifuge: Capable of reaching at least 4000 x g.
-
Vortex Mixer.
-
Pipettes: Calibrated micropipettes.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio. Filter and degas the mobile phase before use.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Imipramine hydrochloride and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) working solutions by serial dilution of the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Imipramine) to each tube (except for the blank plasma).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 240 nm |
| Internal Standard | Imipramine |
Method Validation Summary
The bioanalytical method was validated in accordance with the ICH M10 guideline.[1]
Linearity and Range
The calibration curve was linear over the concentration range of 10 to 1000 ng/mL. The coefficient of determination (r²) was consistently > 0.995.
| Analyte | Linearity Range (ng/mL) | r² |
| This compound | 10 - 1000 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 200 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| HQC | 800 | ≤ 7.0 | ± 7.0 | ≤ 7.0 | ± 7.0 |
Recovery
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| This compound | > 85 | > 85 | > 85 |
| Imipramine (IS) | > 80 | > 80 | > 80 |
Stability
The stability of this compound in plasma was assessed under various conditions to simulate sample handling and storage.
| Stability Condition | Duration | Result |
| Bench-top Stability (Room Temp) | 6 hours | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability (-20°C) | 30 days | Stable |
| Post-preparative Stability (Autosampler) | 24 hours | Stable |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation as per ICH M10 guidelines.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient, and the chromatographic conditions offer good resolution and sensitivity. The method has been validated to meet the stringent requirements of international regulatory guidelines, making it a valuable tool for clinical and pharmaceutical research involving Setiptiline.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Setiptiline Maleate Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline, a tetracyclic antidepressant, exerts its therapeutic effects through a complex pharmacological profile involving interaction with multiple neurotransmitter receptors and transporters. Understanding the binding affinity of Setiptiline Maleate to its various targets is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development. This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound with key central nervous system receptors.
Setiptiline acts as an antagonist or inverse agonist at several G protein-coupled receptors (GPCRs) and as an inhibitor of monoamine transporters. Its primary mechanisms include antagonism of α2-adrenergic receptors, histamine H1 receptors, and various serotonin (5-HT) receptor subtypes, as well as inhibition of norepinephrine reuptake.[1][2][3][4] Notably, recent studies have also identified it as a potent full agonist at the 5-HT1e and 5-HT1F receptors. This multifaceted interaction profile contributes to its antidepressant and anxiolytic properties, as well as its sedative effects.[2]
These application notes offer a generalized yet detailed framework for competitive radioligand binding assays, which can be adapted to specifically investigate the binding of this compound to its principal molecular targets.
Data Presentation: Receptor Binding Affinity of Setiptiline
The following table summarizes the binding affinities of Setiptiline for various neurotransmitter receptors and transporters. This data is compiled from multiple sources to provide a comprehensive pharmacological profile.
| Target | Value Type | Value (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | IC50 | 220 | Rat | |
| Serotonin Transporter (SERT) | IC50 | >10,000 | Rat | |
| Dopamine Transporter (DAT) | IC50 | >10,000 | Rat | |
| Histamine H1 Receptor | Ki | 1.1 | N/A | |
| Muscarinic Acetylcholine Receptor | Ki | 1,400 | N/A | |
| Serotonin 5-HT1e Receptor | EC50 | 171.0 | Human | |
| Serotonin 5-HT1F Receptor | EC50 | 64.6 | Human | |
| α2-Adrenergic Receptor | - | Antagonist | - | |
| Serotonin 5-HT2A Receptor | - | Antagonist | - | |
| Serotonin 5-HT2C Receptor | - | Antagonist | - |
Experimental Protocols: Competitive Radioligand Binding Assay
This section outlines a detailed methodology for a generic competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for a target receptor. Specific components will vary depending on the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., Histamine H1, Adrenergic α2, Serotonin 5-HT2A).
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) or from tissue homogenates known to endogenously express the receptor.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I). The choice of radioligand is critical and should be specific for the receptor subtype being investigated (see table below for examples).
-
Assay Buffer: Buffer composition is optimized for each receptor system. A typical buffer is 50 mM Tris-HCl, pH 7.4, which may be supplemented with ions like MgCl₂ or protease inhibitors.
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of radioligand that binds to non-receptor components.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine to reduce non-specific binding), liquid scintillation counter, and standard laboratory equipment (pipettes, centrifuges, etc.).
Example Radioligands for Setiptiline Targets
| Target Receptor | Example Radioligand |
| Histamine H1 | [³H]Pyrilamine (Mepyramine) |
| Adrenergic α2 | [³H]Yohimbine or [³H]Rauwolscine |
| Serotonin 5-HT2A | [³H]Ketanserin or [³H]Spiperone |
Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to the desired confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a cold homogenization buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store aliquots of the membrane preparation at -80°C until use.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the competition curve.
-
To each well, add the following components in triplicate:
-
Total Binding (TB) wells: Assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding (NSB) wells: A high concentration of the NSB control compound, a fixed concentration of radioligand, and the membrane preparation.
-
Competition wells: A specific concentration of this compound, a fixed concentration of radioligand, and the membrane preparation.
-
-
The final volume in each well should be consistent (e.g., 200 µL). The concentration of the radioligand is typically at or near its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes). The plate may be gently agitated during incubation.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times (e.g., 3 times with 3 mL each) with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Histamine H1 Receptor Antagonism
Caption: Setiptiline antagonism of the H1 receptor signaling pathway.
References
Setiptiline Maleate administration in forced swim test protocol
Application Notes: Setiptiline Maleate in the Forced Swim Test
Introduction
This compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] It is utilized in preclinical research to investigate mechanisms of depression and evaluate the efficacy of potential antidepressant compounds. The Forced Swim Test (FST), also known as the Porsolt test or behavioral despair test, is a widely used rodent behavioral model for screening antidepressants.[3][4] The test is based on the principle that when subjected to the stress of being in an inescapable container of water, animals will eventually adopt an immobile posture.[5] This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatment. Studies have demonstrated that Setiptiline shortens the duration of immobility in rats subjected to the forced swim test, indicating its antidepressant-like activity.
These application notes provide a comprehensive overview of the administration of this compound within the FST protocol, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound exerts its antidepressant effects through a multi-faceted pharmacological profile. Its primary mechanisms include:
-
α2-Adrenergic Receptor Antagonism : Setiptiline acts as an antagonist at presynaptic α2-adrenergic receptors. By blocking these inhibitory autoreceptors, it enhances the release of norepinephrine into the synaptic cleft, thereby increasing noradrenergic transmission.
-
Norepinephrine Reuptake Inhibition : The compound also functions by inhibiting the reuptake of norepinephrine from the synapse, which further increases the concentration and availability of this neurotransmitter.
-
Serotonin Receptor Antagonism : It demonstrates antagonistic activity at various serotonin receptors, likely including the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes. This modulation of the serotonergic system contributes to its overall antidepressant efficacy.
-
Histamine H1 Receptor Antagonism : Setiptiline is a potent antagonist of H1 histamine receptors, which is associated with its sedative properties. This can be beneficial for depressive symptoms that co-occur with anxiety or insomnia.
The synergistic effect on these multiple neurotransmitter systems underlies its therapeutic profile in managing depression.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section details the standardized protocol for evaluating the antidepressant-like effects of this compound using the Forced Swim Test in rodents.
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Sterile saline or other appropriate vehicle.
-
Animals: Male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, Swiss Webster).
-
Forced Swim Cylinders:
-
For rats: Transparent cylinders (e.g., Plexiglas), approximately 40-50 cm high and 20 cm in diameter.
-
For mice: Transparent cylinders, approximately 25-30 cm high and 10-12 cm in diameter.
-
-
Water: Maintained at a temperature of 24-25°C. Water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).
-
Timers/Stopwatches
-
Video Recording Equipment (Recommended): For unbiased and later scoring.
-
Holding Cages with Heating Source: To warm and dry animals after the test.
-
Towels: For gently drying the animals.
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test.
Detailed Procedure
A. Animal Acclimation and Housing
-
Upon arrival, house animals in groups under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle the animals daily for several days leading up to the test to reduce handling-induced stress.
B. Drug Preparation and Administration
-
Prepare this compound solutions in the chosen vehicle on each day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The timing of administration is critical. A common schedule involves injections 24, 5, and 1 hour before the test session.
-
Divide animals randomly into control (vehicle) and experimental groups (different doses of this compound).
C. Forced Swim Test Protocol
-
For Rats (Two-Session Protocol):
-
Day 1 (Pre-Test): Fill the swim cylinders with water (24-25°C) to a depth of 30 cm. Gently place each rat individually into a cylinder for a 15-minute session. This initial session serves to induce a baseline level of immobility.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a heated holding cage for approximately 15 minutes before returning it to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, administer the drug or vehicle according to the predetermined schedule.
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for subsequent behavioral analysis.
-
-
For Mice (One-Session Protocol):
-
The pre-test session is often omitted for mice.
-
Administer the drug or vehicle at a set time before the test (e.g., 30-60 minutes).
-
Fill the swim cylinders with water (24-25°C) to a depth of 15 cm.
-
Individually place each mouse into a cylinder for a single 6-minute session.
-
After the session, remove, dry, and warm the mouse before returning it to its home cage.
-
D. Behavioral Scoring and Data Analysis
-
Score the animal's behavior during the test session (typically the last 4 minutes for mice).
-
The primary behaviors measured are:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water.
-
Swimming: The animal actively moves its limbs and travels around the cylinder.
-
Climbing: The animal makes active upward-directed movements with its forepaws against the cylinder wall.
-
-
The duration of each behavior is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Data Presentation
Quantitative data from the FST should be summarized to compare the effects of different doses of this compound against a vehicle control. The following table provides an illustrative template for data presentation.
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are designed to reflect the expected outcome that this compound shortens the duration of immobility in the forced swim test.
Table 1: Effect of this compound on Behavior in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle Control | 0 | 10 | 165.4 ± 10.2 | 60.1 ± 8.5 | 14.5 ± 3.1 |
| This compound | 5 | 10 | 120.7 ± 9.8 | 95.3 ± 7.9 | 24.0 ± 4.0 |
| This compound | 10 | 10 | 85.2 ± 8.1 | 120.5 ± 9.2 | 34.3 ± 4.5* |
| This compound | 20 | 10 | 60.9 ± 7.5*** | 135.8 ± 10.1 | 43.3 ± 5.2 |
*Statistically significant difference from Vehicle Control (p < 0.05, *p < 0.01, **p < 0.001). Data represents the final 4 minutes of a 6-minute test. Total time = 240 s.
References
Application Notes and Protocols: Investigating the Effects of Setiptiline Maleate in the Open Field Test in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline Maleate is a tetracyclic antidepressant that has been primarily used in the treatment of depression.[1] It is known to act as a noradrenergic and specific serotonergic antidepressant (NaSSA).[2] The open field test is a widely used behavioral assay in preclinical research to assess general locomotor activity and anxiety-like behavior in rodents.[3][4] This test is valuable for evaluating the effects of psychotropic compounds, such as antidepressants, on spontaneous behavior in a novel environment.
This document provides detailed application notes and a comprehensive protocol for investigating the effects of this compound in the open field test in mice. It is intended to guide researchers in designing and executing robust and reproducible experiments.
A Note on Available Data
Data Presentation
The following tables are designed for the systematic recording and comparison of quantitative data obtained from an open field test investigating the effects of this compound.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group (Dose, mg/kg) | n | Total Distance Traveled (cm) (Mean ± SEM) | Velocity (cm/s) (Mean ± SEM) | Time Spent Mobile (s) (Mean ± SEM) |
| Vehicle (Control) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Positive Control (e.g., Imipramine) |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Open Field Test
| Treatment Group (Dose, mg/kg) | n | Time in Center Zone (s) (Mean ± SEM) | Distance in Center Zone (cm) (Mean ± SEM) | Number of Center Entries (Mean ± SEM) |
| Vehicle (Control) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Positive Control (e.g., Diazepam) |
Table 3: Effects of this compound on Exploratory Behavior in the Open Field Test
| Treatment Group (Dose, mg/kg) | n | Rearing Frequency (Counts) (Mean ± SEM) | Grooming Duration (s) (Mean ± SEM) | Fecal Boli Count (Mean ± SEM) |
| Vehicle (Control) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Positive Control |
Experimental Protocols
This section provides a detailed methodology for conducting an open field test to assess the effects of this compound in mice.
1. Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Appropriate solvent for this compound (e.g., sterile saline, distilled water with a small amount of Tween 80).
-
Positive Control(s): A standard antidepressant with known effects on locomotor activity (e.g., imipramine) and/or an anxiolytic (e.g., diazepam).
-
Animals: Male or female mice of a specified strain (e.g., C57BL/6), age (e.g., 8-12 weeks), and weight (e.g., 20-30g).
-
Open Field Arena: A square or circular arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape (e.g., 30-40 cm). The floor should be made of a non-porous material for easy cleaning. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Video Recording and Tracking System: A camera mounted above the arena connected to a computer with software capable of tracking the mouse's movement and automatically calculating various parameters (e.g., distance traveled, time in zones).
-
Animal Scale: For accurate dosing.
-
Syringes and Needles: For drug administration (e.g., intraperitoneal, oral gavage).
-
Cleaning Solution: 70% ethanol or a similar disinfectant to clean the arena between trials.
-
Sound-attenuating and dimly lit testing room: To minimize external disturbances.
2. Experimental Workflow
Caption: Experimental workflow for the open field test.
3. Detailed Procedure
-
Animal Acclimation: Upon arrival, house the mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimate to the facility.
-
Habituation to Testing Room: On the day of the experiment, transfer the mice in their home cages to the testing room at least 30-60 minutes before the start of the test to allow them to habituate to the new environment.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and any positive controls on the day of testing. Ensure the drug is fully dissolved.
-
Animal Grouping and Dosing:
-
Randomly assign mice to different treatment groups (e.g., Vehicle, this compound at 3 different doses, Positive Control). A group size of 8-12 mice is typically recommended.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection). The pre-treatment time should be consistent across all animals (e.g., 30 minutes before the test).
-
-
Open Field Test:
-
Gently place a mouse into the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Leave the room to avoid disturbing the animal.
-
Record the session for a predetermined duration (e.g., 10, 15, or 20 minutes).
-
-
Post-Trial Procedure:
-
At the end of the session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely to remove any olfactory cues before testing the next animal.
-
-
Data Analysis:
-
Use the video tracking software to analyze the recordings and extract the following parameters for each mouse:
-
Locomotor Activity: Total distance traveled, mean velocity, time spent moving.
-
Anxiety-Like Behavior: Time spent in the center zone, distance traveled in the center zone, number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency (vertical activity), grooming duration, number of fecal boli.
-
-
Perform statistical analysis on the collected data. An ANOVA followed by appropriate post-hoc tests is commonly used to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.
-
Mechanism of Action of Setiptiline
Setiptiline is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanisms of action include:
-
α2-Adrenergic Receptor Antagonism: Setiptiline blocks presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback mechanism for norepinephrine release, thereby increasing the concentration of norepinephrine in the synaptic cleft.
-
Serotonin Receptor Antagonism: It also acts as an antagonist at certain serotonin receptors, which may contribute to its antidepressant effects and side effect profile.
-
Norepinephrine Reuptake Inhibition: Setiptiline also functions by inhibiting the reuptake of norepinephrine, further increasing its availability in the synapse.
-
Histamine H1 Receptor Antagonism: Its antagonism of H1 receptors is thought to contribute to its sedative effects.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols: G protein BRET Assay for Setiptiline Maleate at the 5-HT1e Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 1e receptor (5-HT1eR) is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family.[1] Like other members of this family, it primarily couples to inhibitory G proteins of the Gi/o class, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] The physiological function of the 5-HT1eR is not fully elucidated, partly due to the lack of selective pharmacological tools and the absence of a rodent ortholog.[1] However, its high expression in human brain regions associated with memory, such as the frontal cortex and hippocampus, suggests its potential involvement in cognitive processes.
Setiptiline is a tetracyclic antidepressant that has been shown to act as a potent agonist at the 5-HT1e receptor. This unexpected agonism presents an opportunity to develop more selective therapeutic agents targeting the 5-HT1eR for various neurological and psychiatric conditions. Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for studying GPCR activation in live cells, offering high sensitivity and a good signal-to-noise ratio. This document provides detailed application notes and protocols for utilizing a G protein BRET assay to characterize the interaction of Setiptiline Maleate with the 5-HT1e receptor.
Principle of the G protein BRET Assay
The G protein BRET assay described here monitors the activation of heterotrimeric G proteins upon ligand binding to a GPCR. The assay relies on the principle of BRET, a non-radiative energy transfer process that occurs between a bioluminescent donor and a fluorescent acceptor molecule when they are in close proximity (typically <10 nm).
In this specific application, the G protein activation is monitored by measuring the interaction between the Gα and Gβγ subunits. One subunit is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the other to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant). In the inactive state, the Gα-donor and Gβγ-acceptor are in close proximity within the heterotrimer, resulting in a high BRET signal. Upon receptor activation by an agonist like this compound, GTP binds to the Gα subunit, causing a conformational change and the dissociation of the Gα-GTP from the Gβγ dimer. This separation of the donor and acceptor leads to a decrease in the BRET signal, which is proportional to the extent of G protein activation.
Data Presentation
The following table summarizes the quantitative data for the interaction of this compound with the 5-HT1e receptor as determined by a G protein BRET assay.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | 5-HT1eR | G protein BRET | EC50 | 171.0 nM |
EC50 (Half maximal effective concentration) represents the concentration of the ligand that induces a response halfway between the baseline and maximum response.
Signaling Pathway
The 5-HT1e receptor, upon activation by an agonist such as this compound, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
Caption: 5-HT1eR Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable host cells)
-
Plasmids:
-
pcDNA3.1 vector containing the human 5-HT1e receptor sequence (unmodified)
-
pcDNA3.1 vector containing Gαi subunit fused to Renilla luciferase (Gαi-Rluc)
-
pcDNA3.1 vector containing Gβ1 subunit
-
pcDNA3.1 vector containing Gγ2 subunit fused to Venus (Venus-Gγ2)
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
BRET Substrate: Coelenterazine h
-
Test Compound: this compound
-
Control Agonist: 5-HT (Serotonin)
-
Control Antagonist: (Optional, for assay validation)
-
96-well white, flat-bottom cell culture plates
-
Luminometer/Plate Reader with BRET capability
Experimental Workflow
Caption: G protein BRET Assay Workflow.
Detailed Protocol
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the plasmid DNA mixture. A recommended ratio of plasmids is 1:1:1:1 for 5-HT1eR, Gαi-Rluc, Gβ1, and Venus-Gγ2, respectively. The total amount of DNA will depend on the transfection reagent used; follow the manufacturer's instructions.
-
Transfect the cells using a suitable transfection reagent.
-
Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the fusion proteins.
2. BRET Assay:
-
After the incubation period, gently detach the cells using a cell scraper or enzyme-free dissociation buffer.
-
Resuspend the cells in assay buffer (e.g., PBS or HBSS).
-
Count the cells and adjust the cell density to a predetermined optimal concentration (e.g., 2 x 10^5 cells/mL).
-
Dispense 90 µL of the cell suspension into each well of a 96-well white, flat-bottom plate.
-
Prepare serial dilutions of this compound and control compounds (e.g., 5-HT) in the assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (assay buffer only).
-
Incubate the plate at room temperature for 5-10 minutes.
-
Prepare the BRET substrate solution (Coelenterazine h) according to the manufacturer's instructions to a final concentration of 5 µM.
-
Using a multi-channel pipette or an automated injector, add 10 µL of the Coelenterazine h solution to each well.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters to measure the light emission from the donor (Rluc, ~480 nm) and the acceptor (Venus, ~530 nm).
3. Data Analysis:
-
Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Luminescence at 530 nm) / (Luminescence at 480 nm)
-
Normalize the BRET ratios to the vehicle control to obtain the change in BRET signal (ΔBRET).
-
Plot the ΔBRET values against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value for this compound.
Conclusion
The G protein BRET assay is a robust and sensitive method for characterizing the pharmacological properties of compounds targeting the 5-HT1e receptor. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the agonistic activity of this compound and other potential ligands at this understudied but potentially important therapeutic target. The quantitative data and pathway diagrams serve as a valuable resource for drug discovery and development efforts focused on the 5-HT1e receptor. focused on the 5-HT1e receptor.
References
Application Notes and Protocols for Evaluating Setiptiline Maleate Efficacy in Chronic Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established chronic stress models for evaluating the preclinical efficacy of Setiptiline Maleate, a tetracyclic antidepressant. The protocols detailed below are designed to induce robust and reproducible depression-like phenotypes in rodents, against which the therapeutic potential of this compound can be assessed.
Introduction to this compound and Chronic Stress
This compound is a tetracyclic antidepressant with a multifaceted mechanism of action, including norepinephrine reuptake inhibition, histamine H1 receptor antagonism, serotonin 5-HT2 receptor antagonism, and α2-adrenergic receptor antagonism.[1] This broad pharmacological profile suggests its potential efficacy in treating complex depressive disorders.
Chronic stress is a significant etiological factor in the development of major depressive disorder (MDD).[2] Preclinical chronic stress models are therefore invaluable tools for screening and characterizing the efficacy of novel antidepressant compounds like this compound. These models induce a range of behavioral, neurochemical, and physiological changes that mimic symptoms of human depression.
Key Chronic Stress Models for Antidepressant Evaluation
Three widely validated chronic stress models are particularly relevant for assessing the efficacy of this compound:
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes rodents to a series of varied, mild stressors over an extended period to induce a state of anhedonia, a core symptom of depression.[3]
-
Chronic Social Defeat Stress (CSDS): This ethologically relevant model utilizes the stress of social subordination to induce anxiety, social avoidance, and anhedonia in susceptible rodents.[4]
-
Chronic Restraint Stress (CRS): This model involves repeated periods of immobilization, leading to significant alterations in the hypothalamic-pituitary-adrenal (HPA) axis and depressive-like behaviors.[5]
Expected Outcomes of Chronic Stress and Antidepressant Treatment
Chronic stress models typically produce a range of quantifiable changes that can be reversed by effective antidepressant treatment. The following table summarizes key outcome measures.
| Parameter Category | Outcome Measure | Typical Effect of Chronic Stress | Expected Effect of this compound Treatment |
| Behavioral | Sucrose Preference Test (SPT) | ↓ Preference for sucrose (Anhedonia) | ↑ Reversal of anhedonia |
| Forced Swim Test (FST) / Tail Suspension Test (TST) | ↑ Immobility time (Behavioral despair) | ↓ Immobility time | |
| Social Interaction Test (in CSDS) | ↓ Time spent in interaction zone (Social avoidance) | ↑ Social interaction | |
| Novelty Suppressed Feeding (NSF) | ↑ Latency to feed (Anxiety/Neophobia) | ↓ Latency to feed | |
| Neuroendocrine | Plasma Corticosterone/Cortisol | ↑ Basal and stress-induced levels (HPA axis hyperactivity) | ↓ Normalization of HPA axis function |
| Neuroinflammatory | Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) in brain/plasma | ↑ Levels | ↓ Reduction of neuroinflammation |
| Neurochemical | Monoamine Levels (Norepinephrine, Serotonin) in brain regions | Altered levels and turnover | Modulation and normalization of monoamine signaling |
Quantitative Efficacy Data (Inferred for this compound)
Direct quantitative data on the efficacy of this compound in these specific chronic stress models is limited in publicly available literature. However, based on the known efficacy of structurally and mechanistically similar tetracyclic antidepressants like mianserin and mirtazapine, the following table presents the expected therapeutic effects of this compound.
| Chronic Stress Model | Behavioral/Biological Outcome | Efficacy of Structurally Similar Tetracyclic Antidepressants | Inferred Efficacy of this compound |
| CUMS | Anhedonia (Intracranial Self-Stimulation Threshold) | Mianserin reversed stress-induced increases in ICSS threshold. | Expected to reverse anhedonic-like behavior. |
| CUMS | Behavioral Despair (Forced Swim Test) | Mirtazapine showed complex effects on coping strategies in stressed rats. | Expected to reduce immobility time, indicating an antidepressant-like effect. |
| Chronic Stress | HPA Axis Dysregulation (Corticosterone Levels) | Chronic treatment with various antidepressants, including mirtazapine, has been shown to diminish HPA axis alterations. | Expected to normalize stress-induced elevations in corticosterone. |
| General Inflammation Models | Neuroinflammation (Pro-inflammatory Cytokines) | Antidepressants of several classes decrease the production of pro-inflammatory cytokines like IFN-γ and TNF-α. | Expected to exhibit anti-inflammatory properties by reducing pro-inflammatory cytokine levels. |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Protocol
Objective: To induce an anhedonic state and other depressive-like behaviors in rodents.
Materials:
-
Male rodents (rats or mice)
-
Standard housing cages
-
Stressor-specific equipment (e.g., water bottles for wet bedding, restraint tubes, strobe light)
-
Sucrose solution (1%) and water bottles for Sucrose Preference Test
Procedure:
-
Acclimation (1 week): House animals in pairs or individually with free access to food and water.
-
Baseline Sucrose Preference Test (24-48 hours):
-
Habituate animals to two bottles, one with water and one with 1% sucrose solution.
-
Measure the consumption of both liquids over a 24-hour period to establish a baseline preference. A normal preference is typically >80% for the sucrose solution.
-
-
CUMS Procedure (4-8 weeks):
-
Expose animals to a series of mild, unpredictable stressors, one per day. The schedule should be random to prevent habituation.
-
Example Stressors:
-
Wet Bedding: 200 ml of water in the cage for 12-24 hours.
-
Tilted Cage: Cage tilted at a 45° angle for 12-24 hours.
-
Stroboscopic Light: Flashing lights for 12-24 hours.
-
Reversed Light/Dark Cycle: Reversing the 12h light/dark cycle for 24 hours.
-
Food or Water Deprivation: 12-24 hours of deprivation.
-
Restraint Stress: Placement in a restraint tube for 1-2 hours.
-
Social Stress: Housing with a different cage mate for 12-24 hours.
-
-
-
Drug Administration:
-
Begin administration of this compound or vehicle control daily, typically starting from the third or fourth week of the CUMS procedure and continuing until the end.
-
-
Behavioral and Biological Assessments:
-
Conduct the Sucrose Preference Test weekly to monitor the development of anhedonia and the therapeutic effect of the drug.
-
At the end of the protocol, perform other behavioral tests such as the Forced Swim Test or Tail Suspension Test.
-
Collect blood and brain tissue for analysis of corticosterone, cytokines, and neurotransmitter levels.
-
Chronic Social Defeat Stress (CSDS) Protocol
Objective: To induce social avoidance, anxiety, and anhedonia through repeated social subordination.
Materials:
-
Male C57BL/6J mice (intruders)
-
Larger, aggressive male CD1 mice (residents)
-
Specialized cages that can be divided by a perforated partition
-
Social interaction test arena
Procedure:
-
Screening of CD1 Aggressors:
-
Screen CD1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage. Select residents that consistently attack within 60 seconds.
-
-
CSDS Procedure (10 consecutive days):
-
Introduce a C57BL/6J mouse into the home cage of an aggressive CD1 resident for 5-10 minutes of physical interaction (defeat).
-
After the defeat, house the C57BL/6J mouse in the same cage as the resident but separated by a perforated divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.
-
Each day, expose the C57BL/6J mouse to a new aggressive CD1 resident to prevent habituation.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily, typically starting after the 10-day defeat period and continuing for several weeks.
-
-
Behavioral and Biological Assessments:
-
Social Interaction Test (24 hours after the last defeat):
-
Place the test mouse in an arena with an empty wire-mesh enclosure for 2.5 minutes.
-
Then, place an unfamiliar CD1 mouse in the enclosure and monitor the test mouse's interaction for another 2.5 minutes.
-
Calculate a social interaction ratio. A ratio of less than 1 indicates social avoidance.
-
-
Perform other behavioral tests (e.g., Sucrose Preference Test).
-
Collect blood and brain tissue for analysis.
-
Chronic Restraint Stress (CRS) Protocol
Objective: To induce depressive-like behaviors and HPA axis dysregulation through repeated immobilization.
Materials:
-
Male rodents (rats or mice)
-
Well-ventilated restraint tubes appropriate for the animal's size
Procedure:
-
Acclimation (1 week):
-
Handle animals daily to acclimate them to the experimenter.
-
-
CRS Procedure (14-21 consecutive days):
-
Place each animal in a restraint tube for 2-6 hours daily at the same time each day.
-
Ensure the tube prevents movement but does not cause physical harm or impede breathing.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily, either before or after the restraint session, throughout the protocol.
-
-
Behavioral and Biological Assessments:
-
24 hours after the final restraint session, conduct behavioral tests such as the Forced Swim Test, Tail Suspension Test, or Sucrose Preference Test.
-
Collect blood samples at baseline, immediately after a restraint session, and at the end of the study to measure corticosterone levels.
-
Collect brain tissue for further analysis.
-
Signaling Pathways Implicated in Chronic Stress and this compound's Mechanism of Action
Chronic stress induces maladaptive changes in several key signaling pathways. This compound is hypothesized to counteract these changes through its multimodal mechanism of action.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation in Chronic Stress
Chronic stress leads to hyperactivity of the HPA axis, characterized by elevated levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and glucocorticoids (corticosterone in rodents). This sustained activation can lead to glucocorticoid receptor resistance and neuronal damage, particularly in the hippocampus.
Monoamine and Neuroinflammatory Signaling
Chronic stress disrupts monoaminergic systems (norepinephrine and serotonin) and promotes a pro-inflammatory state in the brain. This compound's mechanism directly targets these systems.
References
- 1. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Treatment of Anxiety Disorders: The Role of the HPA Axis [frontiersin.org]
- 4. Extended Effect of Chronic Social Defeat Stress in Childhood on Behaviors in Adulthood | PLOS One [journals.plos.org]
- 5. Chronic social defeat stress model: behavioral features, antidepressant action, and interaction with biological risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Setiptiline Maleate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setiptiline Maleate, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide: Addressing this compound Solubility Issues
Problem: Precipitate forms when preparing aqueous solutions of this compound.
This compound exhibits low solubility in water. Direct dissolution in aqueous buffers will likely result in precipitation.
Solutions:
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Primary Method: Using a Co-solvent (DMSO) this compound is readily soluble in dimethyl sulfoxide (DMSO)[1][2]. The recommended approach is to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
-
Detailed Protocol: Preparing a this compound Stock Solution
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the DMSO stock solution at -20°C for long-term stability.
-
-
-
For In Vitro Cellular Assays: When diluting the DMSO stock into cell culture media, ensure the final concentration of DMSO is non-toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%[3][4][5]. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
For In Vivo Formulations: A multi-component solvent system may be necessary to maintain solubility and ensure biocompatibility. A reported formulation with a solubility of at least 2.5 mg/mL involves a sequential addition of co-solvents: 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.
Problem: Low final concentration of this compound in aqueous solution.
Due to its hydrophobic nature, achieving high concentrations of this compound in purely aqueous solutions is challenging.
Solutions:
-
pH Adjustment: Setiptiline is a tertiary amine and its maleate salt is acidic. The solubility of amine salts can be influenced by pH. For basic compounds like setiptiline, solubility may increase in acidic conditions. Experiment with buffers at a slightly acidic pH (e.g., pH 5.0-6.5) to determine if solubility is enhanced. However, ensure the chosen pH is compatible with your experimental system.
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Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
General Protocol:
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Prepare a solution of the chosen cyclodextrin in your aqueous buffer.
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Slowly add the this compound powder or a concentrated DMSO stock to the cyclodextrin solution while vortexing.
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Allow the mixture to equilibrate, which may take several hours.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is very low. One source reports a water solubility of 0.0338 mg/mL. For practical laboratory purposes, it is considered insoluble in water.
Q2: What is the best solvent for this compound?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound, with a reported solubility of approximately 100 mg/mL.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
The final concentration of DMSO in cell culture media should generally not exceed 0.5% to avoid cytotoxicity. However, the tolerance can be cell-line specific. It is always recommended to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can be used to aid the initial dissolution in DMSO. However, prolonged or excessive heating is not recommended as it may lead to degradation of the compound. The stability of this compound at elevated temperatures in aqueous solutions has not been extensively reported.
Q5: Are there any other co-solvents I can use besides DMSO?
Other water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are often used as co-solvents to improve the solubility of hydrophobic drugs. However, their compatibility and efficacy with this compound would need to be empirically determined for your specific application.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Reported Solubility | Reference |
| Water | 0.0338 mg/mL | |
| DMSO | ~100 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols & Visualizations
Experimental Workflow for Solubility Enhancement
The following workflow outlines a systematic approach to addressing the solubility challenges of this compound for experimental use.
References
- 1. This compound | tetracyclic antidepressant (TeCA) agent | CAS# 85650-57-3 | InvivoChem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Setiptiline Maleate Dosage for Behavioral Studies in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Setiptiline Maleate dosage for behavioral studies in rats. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Setiptiline is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are believed to stem from its activity as an antagonist at α2-adrenergic and serotonin receptors, as well as a norepinephrine reuptake inhibitor.[1][3] By blocking α2-adrenergic receptors, Setiptiline likely enhances noradrenergic neurotransmission.[1] Its antagonism of serotonin receptors may lead to an upregulation of these receptors, ultimately increasing serotonergic signaling.
Q2: What are the expected behavioral effects of this compound in rats?
A2: In preclinical studies, this compound has demonstrated antidepressant-like effects in rats. Specifically, it has been shown to shorten the duration of immobility in the forced swim test, a key indicator of antidepressant activity. Additionally, it exerts a weak stimulatory effect on ambulation and spontaneous motor activity as observed in the open field test.
Q3: What is a recommended starting dosage range for this compound in rat behavioral studies?
A3: Based on a study investigating the behavioral effects of Setiptiline in rats, a dosage range can be inferred. While the specific study did not focus on establishing a definitive optimal dose, it provides a foundation for dose-finding experiments. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.
Q4: How should this compound be prepared for administration to rats?
A4: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as sterile saline (0.9% NaCl). It is crucial to ensure the drug is fully dissolved before administration. The volume of injection should be calculated based on the rat's body weight and the desired dose, typically not exceeding 10 ml/kg for rats.
Q5: When should this compound be administered relative to behavioral testing?
A5: The timing of administration is critical for observing the desired effects. For acute studies, administration 30 to 60 minutes prior to testing is a common practice for many antidepressants. However, the optimal pre-treatment time for this compound should be determined through a pilot time-course study. For chronic studies, daily administration over a period of at least two weeks is often necessary to observe stable antidepressant-like effects.
Troubleshooting Guides
Issue 1: High variability in behavioral responses between rats.
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Question: We are observing significant variability in the behavioral data among rats in the same treatment group. What could be the cause and how can we mitigate this?
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Answer:
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Genetic Variation: Use rats of the same strain, sex, and age to minimize genetic differences that can influence drug response.
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Environmental Stressors: Ensure a consistent and controlled experimental environment. This includes maintaining stable lighting, temperature, and noise levels. Handle the rats consistently and gently to reduce stress.
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Inconsistent Drug Administration: Standardize all procedures for drug preparation and administration. Ensure that all experimenters use the same technique for injections.
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Issue 2: No significant antidepressant-like effect observed with this compound.
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Question: We are not seeing the expected reduction in immobility in the forced swim test or an increase in activity in the open field test after administering this compound. What should we check?
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Answer:
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Dosage: The selected dose may be too low or too high, potentially falling outside the therapeutic window. Conduct a dose-response study with a range of doses to identify the optimal concentration.
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Drug Stability: Ensure that the this compound solution is freshly prepared and has been stored correctly to prevent degradation.
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Acclimatization Period: Insufficient acclimatization of the animals to the testing apparatus and procedures can lead to anxiety and neophobia, which may mask the drug's effects. Ensure an adequate habituation period before testing.
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Timing of Administration: The time between drug administration and testing may not be optimal for observing the peak effect. A time-course study can help determine the ideal window for behavioral assessment.
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Issue 3: Observing unexpected or adverse effects.
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Question: Our rats are showing signs of sedation or other unexpected behaviors after this compound administration. What should we do?
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Answer:
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Dose-Dependent Effects: Some antidepressants can have biphasic effects, with higher doses leading to sedation or other effects that can interfere with the intended behavioral measure. If sedation is observed, consider reducing the dose.
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Off-Target Effects: Carefully observe the animals for any signs of distress or adverse effects during dose-finding studies to establish a maximum tolerated dose.
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Data Presentation
Table 1: Summary of Behavioral Effects of this compound in Rats
| Behavioral Test | Observed Effect | Reference |
| Forced Swim Test | Shortened duration of immobility | |
| Open Field Test | Weak stimulatory action on ambulation and spontaneous motor-activity |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
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Transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter)
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Water (23-25°C)
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Video recording equipment
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Towels for drying the animals
Procedure:
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Habituation (Day 1):
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Fill the cylinder with water to a depth of 30 cm.
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Gently place each rat individually into the cylinder for a 15-minute pre-test session.
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After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session is not scored.
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Drug Administration (Day 2):
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Administer this compound or vehicle control at the predetermined dose and time before the test session.
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Test Session (Day 2):
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24 hours after the habituation session, place the rat back into the swim cylinder for a 5-minute test session.
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Record the entire session using a video camera for later analysis.
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Measure the total duration of immobility, which is defined as the time the rat spends floating motionless or making only those movements necessary to keep its head above water.
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Open Field Test (OFT)
Objective: To assess general locomotor activity and exploratory behavior.
Materials:
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Open field arena (e.g., a square or circular arena with high walls to prevent escape)
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Video tracking software
Procedure:
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Habituation:
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Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.
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Drug Administration:
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Administer this compound or vehicle control at the predetermined dose and time before the test session.
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Test Session:
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Gently place the rat in the center of the open field arena.
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Allow the rat to explore the arena for a set duration (e.g., 5-10 minutes).
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Record the session using video tracking software.
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Data Analysis:
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Analyze the recorded data for parameters such as:
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Total distance traveled
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Time spent in the center versus the periphery of the arena
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Rearing frequency (number of times the rat stands on its hind legs)
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Cleaning:
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Thoroughly clean the arena with 70% ethanol between each rat to eliminate olfactory cues.
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Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing Setiptiline dosage.
Caption: Troubleshooting flowchart for behavioral studies.
References
Potential degradation of Setiptiline Maleate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setiptiline Maleate. The information is designed to address potential degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C.[1][2] For long-term storage (months to years), it is recommended to store it at -20°C.[1][2] It is soluble in DMSO but not in water.[1] Proper storage is crucial to ensure its stability for more than two years.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from the degradation of this compound due to improper handling or storage. Exposure to light, elevated temperatures, or inappropriate solvents can lead to the formation of degradation products, which may interfere with your experiments. It is also a good practice to verify the purity of your compound upon receipt and periodically during its use.
Q3: How can I assess the stability of this compound in my experimental setup?
A forced degradation study is a common approach to assess the stability of a drug substance. This involves subjecting the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products and pathways. The results can help in developing a stability-indicating analytical method.
Q4: What are the likely degradation pathways for this compound?
As a tetracyclic antidepressant with a tertiary amine structure, this compound may be susceptible to degradation through several pathways:
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Oxidation: The tertiary amine is a potential site for N-oxidation.
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Photodegradation: Similar to other tricyclic and tetracyclic antidepressants, exposure to UV or visible light may induce degradation.
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Acid/Base Hydrolysis: Although the core structure is relatively stable, extreme pH conditions could potentially lead to bond cleavage.
Troubleshooting Guide: Potential Degradation of this compound
This guide provides insights into potential degradation issues and how to troubleshoot them during your experiments.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Possible Cause: The appearance of unexpected peaks in techniques like HPLC suggests the presence of impurities or degradation products.
Troubleshooting Steps:
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Verify Purity: Analyze a freshly prepared solution from a new batch of this compound to confirm the purity of the starting material.
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Conduct Forced Degradation: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
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Optimize Chromatographic Method: Adjust the mobile phase composition, pH, or column type to achieve better separation of this compound from its potential degradation products.
Issue 2: Loss of Potency or Activity in Biological Assays
Possible Cause: A decrease in the expected biological activity could be due to the degradation of the active compound.
Troubleshooting Steps:
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Confirm Compound Integrity: Use an analytical technique like HPLC-UV or LC-MS to confirm the concentration and purity of the this compound solution used in the assay.
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Evaluate Solvent Effects: Ensure that the solvent used to dissolve and dilute this compound is compatible and does not promote degradation. DMSO is a recommended solvent.
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Control Environmental Conditions: Protect your experimental samples from light and elevated temperatures, especially during long incubation periods.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 1 M HCl and keep it at 80°C for 2 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 80°C for 2 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
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Photodegradation: Expose the solid drug powder to UV light (254 nm) for 48 hours.
3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| 1 M HCl | 2 hours | 80°C | 15.2% | 2 |
| 0.1 M NaOH | 2 hours | 80°C | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8% | 3 |
| Thermal | 24 hours | 105°C | 5.1% | 1 |
| Photolytic (UV) | 48 hours | Room Temp | 18.7% | 2 |
Table 2: Retention Times of this compound and Degradation Products
| Compound | Retention Time (min) (Hypothetical) |
| This compound | 10.5 |
| Degradation Product 1 (Oxidative) | 7.2 |
| Degradation Product 2 (Oxidative) | 8.9 |
| Degradation Product 3 (Oxidative) | 12.1 |
| Degradation Product 4 (Acidic) | 6.4 |
| Degradation Product 5 (Acidic) | 9.8 |
| Degradation Product 6 (Basic) | 8.1 |
| Degradation Product 7 (Thermal) | 11.2 |
| Degradation Product 8 (Photolytic) | 7.8 |
| Degradation Product 9 (Photolytic) | 13.4 |
Visualizations
References
Technical Support Center: Avoiding Setiptiline Maleate Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Setiptiline Maleate in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
Setiptiline is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its mechanism of action involves the antagonism of α2-adrenergic receptors and various serotonin receptors.[1][2] Like other tetracyclic compounds, its complex ring structure gives it the potential to be intrinsically fluorescent (autofluorescent) or to absorb light in the UV-visible range, which can interfere with the excitation and emission wavelengths of common fluorophores used in biological assays.[3]
Q2: What are the primary mechanisms of compound interference in fluorescence assays?
There are three main ways a compound like this compound can interfere with a fluorescence-based assay:
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Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.
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Quenching: The compound absorbs the excitation light intended for the fluorophore or the light emitted by the fluorophore, leading to a false-negative signal.
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Inner Filter Effect: At high concentrations, the compound can absorb excitation or emission light, leading to a decrease in the measured fluorescence signal. This is a specific type of quenching.
Q3: How can I determine if this compound is interfering with my assay?
The most straightforward method is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without the fluorescent reporter or other biological components. A significant signal in this control is indicative of autofluorescence. To check for quenching, you can compare the fluorescence signal of your reporter dye with and without the presence of this compound.
Q4: What are some general strategies to mitigate interference from this compound?
Several strategies can be employed to minimize or correct for interference:
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Run appropriate controls: Always include compound-only and vehicle-only controls.
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Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify wavelengths of potential interference.
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"Red-shift" your assay: If this compound fluoresces in the blue or green spectrum, switching to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum can often resolve the issue.
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Use a different detection technology: If interference is significant and cannot be easily mitigated, consider using an orthogonal assay with a non-fluorescence-based readout, such as luminescence, absorbance, or a radiometric assay.
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Mathematical correction: In some cases, it may be possible to subtract the background fluorescence from the compound-only control.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpectedly high fluorescence signal in wells containing this compound, even in no-enzyme/no-cell controls. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a compound-only control to confirm autofluorescence. 2. Perform a full excitation and emission spectral scan of this compound. 3. If there is significant spectral overlap, switch to a "red-shifted" fluorophore with longer excitation and emission wavelengths. 4. If possible, lower the concentration of this compound. |
| Fluorescence signal decreases with increasing concentrations of this compound, suggesting inhibition, but this is not confirmed in orthogonal assays. | This compound is quenching the fluorescence of the reporter dye or causing an inner filter effect. | 1. Measure the absorbance spectrum of this compound at the assay concentrations. High absorbance (>0.1 AU) at the excitation or emission wavelength suggests an inner filter effect. 2. Perform a quenching control experiment by measuring the fluorescence of the free fluorophore in the presence of increasing concentrations of this compound. 3. Reduce the path length of the light by using low-volume, black microplates. 4. If quenching is confirmed, mathematical correction may be possible if the effect is moderate. |
| High variability in fluorescence readings between replicate wells containing this compound. | The compound may be precipitating out of solution at the concentrations used in the assay. | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to improve solubility. |
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for autofluorescence.
Materials:
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This compound
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Assay buffer
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Fluorescence microplate reader or spectrofluorometer with spectral scanning capabilities
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Black, opaque microplates
Procedure:
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Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
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Dispense the dilutions into the wells of a black, opaque microplate. Include "buffer only" wells as a blank control.
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Place the plate in a scanning spectrofluorometer.
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Emission Scan: Set the instrument to the excitation wavelength of your primary assay's fluorophore. Perform an emission scan across a broad range of wavelengths (e.g., 300-700 nm).
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Excitation Scan: Set the instrument to the emission wavelength of your primary assay's fluorophore. Perform an excitation scan across a broad range of wavelengths (e.g., 250-550 nm).
Data Analysis:
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Subtract the "buffer only" spectrum from the spectra of the wells containing this compound.
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Analyze the resulting spectra to identify any peaks in fluorescence emission or excitation. The presence of peaks indicates the intrinsic fluorescence of this compound.
Protocol 2: Correcting for Autofluorescence Interference
Objective: To apply a mathematical correction to account for the autofluorescence of this compound.
Materials:
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Experimental data from your primary assay
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Data from a "compound-only" control plate
Procedure:
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Run your primary fluorescence assay with this compound at the desired concentrations.
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In a separate plate, run a "compound-only" control under identical conditions (same concentrations of this compound, same buffer, same incubation time and temperature), but without the fluorescent reporter or other biological components.
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Measure the fluorescence intensity in all wells of both plates at the same instrument settings.
Data Analysis:
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For each concentration of this compound, calculate the average fluorescence intensity from the "compound-only" control plate.
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For each corresponding well in the primary assay plate, subtract the average background fluorescence of this compound from the measured fluorescence intensity. Corrected Fluorescence = Total Measured Fluorescence - Average Fluorescence of Compound-Only Control
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Use the corrected fluorescence values for your subsequent data analysis (e.g., calculating % inhibition or activation).
Visualizations
Caption: Signaling pathway of Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs) like this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference caused by a test compound.
References
Navigating Ambiguous Data from Setiptiline Maleate Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting ambiguous data from animal studies involving Setiptiline Maleate. Inconsistencies in experimental outcomes can arise from a variety of factors, including protocol variations, animal model differences, and the inherent pharmacological properties of the compound. This guide aims to provide clarity and practical solutions for common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is classified as a tetracyclic antidepressant, specifically a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and a range of serotonin (5-HT) receptors.[1][2] By blocking α2-autoreceptors, Setiptiline increases the synaptic release of norepinephrine.[1][2] Its interaction with serotonin receptors is complex, contributing to its overall antidepressant and anxiolytic effects.
Q2: I am observing inconsistent results in the Forced Swim Test (FST) with this compound. What could be the cause?
A2: Variability in FST results is a common issue in antidepressant research. For Setiptiline, which has been shown to shorten the duration of immobility in rats, several factors can influence the outcome:
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Animal Strain: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit varying baseline levels of immobility and respond differently to antidepressants.
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Dosing Regimen: The dose of this compound and the timing of administration relative to the test are critical. A full dose-response curve should be established to identify the optimal effective dose.
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Acclimation: Proper acclimation of the animals to the testing environment is crucial to reduce stress-induced variability.
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Water Temperature: The temperature of the water in the swim cylinder can affect activity levels. It should be kept consistent across all experimental groups.
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Scoring Method: Subjectivity in scoring immobility can lead to inter-rater variability. Using automated video-tracking software can improve consistency.
Q3: My Open Field Test (OFT) data for this compound is not showing a clear effect on locomotor activity. How should I interpret this?
A3: Setiptiline has been reported to have a "weak stimulatory action on ambulation" in rats. The subtlety of this effect can make it difficult to detect consistently. Consider the following:
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Lighting Conditions: The level of illumination in the open field arena can significantly impact anxiety and exploratory behavior. Ensure lighting is consistent.
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Arena Size and Shape: The dimensions of the open field can influence the animal's exploratory patterns.
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Time of Day: Circadian rhythms affect locomotor activity. Testing should be conducted at the same time each day.
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Data Analysis: Analyze different parameters of locomotor activity, such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Setiptiline's effects may be more pronounced in one of these measures over others. A lack of a strong, dose-dependent increase in general locomotion could differentiate it from stimulant drugs.
Q4: Are there known pharmacokinetic differences for this compound across common laboratory animal species?
Troubleshooting Guides
Issue: High Variability in Forced Swim Test Immobility Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Standardize handling procedures for all animals. Ensure all experimenters handle animals gently and consistently. |
| Subjective Scoring | Implement a clear and objective definition of immobility. Use two independent, blinded scorers or an automated video tracking system. |
| Environmental Stressors | Minimize noise, vibrations, and other stressors in the animal facility and testing room. |
| Pre-test Habituation | Ensure all animals have a consistent pre-test session to acclimate them to the swimming procedure. |
Issue: Lack of Dose-Response in Behavioral Assays
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Conduct a pilot study with a wide range of doses to identify the therapeutic window. Include doses that are both lower and higher than those reported in the literature. |
| Route of Administration | Verify the correct administration of the drug (e.g., intraperitoneal, oral gavage). The route can significantly affect bioavailability and time to peak concentration. |
| Metabolic Differences | Consider that the chosen animal model may metabolize the drug faster or slower than expected, altering the effective dose. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Note: Comprehensive quantitative data from comparative animal studies are limited in publicly available literature. The tables will be updated as more information becomes available.
Table 1: In Vitro Receptor Binding and Functional Activity of Setiptiline
| Target | Assay Type | Species | Value | Reference |
| 5-HT1e Receptor | G protein BRET | Human | EC50 = 171.0 nM (full agonist) | |
| 5-HT1F Receptor | G protein BRET | Human | EC50 = 64.6 nM (full agonist) |
Experimental Protocols
Forced Swim Test (Rat) - Detailed Methodology
This protocol is adapted from standard procedures used in preclinical antidepressant screening.
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Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
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Animals: Male Sprague-Dawley or Wistar rats (250-300g).
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Procedure:
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Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for immobility. After 15 minutes, rats are removed, dried with a towel, and returned to their home cages.
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Day 2 (Test Session): 24 hours after the pre-test, animals are treated with this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for IP injection). Each rat is then placed back into the swim cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.
-
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Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer blinded to the treatment groups or by using automated video-tracking software.
Open Field Test (Rat) - Detailed Methodology
This protocol is a standard method for assessing locomotor activity and exploratory behavior.
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Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls (e.g., 40 cm) to prevent escape. The floor is typically divided into a grid of equal squares. The arena should be in a sound-attenuated room with consistent, diffuse lighting.
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Animals: Male Sprague-Dawley or Wistar rats (250-300g).
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Procedure:
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Animals are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.
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Rats are treated with this compound or vehicle at a specified time before the test.
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Each rat is gently placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).
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The session is recorded by an overhead video camera.
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The arena is thoroughly cleaned with a mild detergent or alcohol solution between each animal to eliminate olfactory cues.
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-
Data Analysis: An automated video-tracking system is used to analyze various parameters, including:
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Total distance traveled (cm)
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Time spent in the center of the arena vs. the periphery (s)
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Number of line crossings
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Rearing frequency (number of times the rat stands on its hind legs)
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Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the two-day rat Forced Swim Test.
References
Navigating the Challenges of Setiptiline Maleate Dissolution for In Vitro Research: A Technical Support Guide
Shanghai, China – November 27, 2025 – To address the common hurdles faced by researchers in dissolving Setiptiline Maleate for in vitro experiments, this technical support center provides a comprehensive guide, including troubleshooting advice, frequently asked questions, and detailed protocols. This compound, a tetracyclic antidepressant, is a valuable tool in neuroscience research, but its physicochemical properties can present challenges in achieving the desired concentrations for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It exhibits high solubility in DMSO, whereas it is practically insoluble in water.[1][3]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at concentrations reported to be soluble, consider using sonication.[2] Applying ultrasonic energy can help to break up powder aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid degradation of the compound.
Q3: I observed a precipitate after adding my this compound DMSO stock solution to my aqueous cell culture medium. What is the cause and how can I prevent this?
A3: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. To prevent this, it is crucial to add the DMSO stock solution to the pre-warmed (37°C) culture medium dropwise while gently swirling or vortexing. This gradual introduction allows for better dispersion and can prevent the compound from crashing out of solution. Additionally, ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%. For sensitive cell lines, particularly primary cells, it is advisable to maintain the concentration at or below 0.1%. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any solvent effects.
Q5: Are there any alternatives to DMSO for dissolving this compound?
Troubleshooting Guide: Dissolution Issues with this compound
| Observation | Potential Cause | Recommended Solution |
| Powder does not dissolve in DMSO at room temperature. | Insufficient agitation or presence of aggregates. | Use an ultrasonic water bath to aid dissolution. Gentle warming to 37°C can also be applied. Ensure vigorous vortexing. |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | "Solvent shock" due to rapid change in solvent polarity. High final concentration of this compound. | Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently agitating. Consider preparing an intermediate dilution in a small volume of media first. If possible, reduce the final concentration of this compound. |
| Precipitate forms over time in the incubator. | The compound's solubility limit in the final medium has been exceeded at 37°C. Interaction with media components (e.g., proteins in serum). | Perform a solubility test in your specific cell culture medium to determine the maximum stable concentration over the duration of your experiment. Consider reducing the serum concentration if it is suspected to be contributing to precipitation. |
| Cloudiness or turbidity in the culture medium. | Could be fine particulate precipitation of the compound or microbial contamination. | Examine a sample of the media under a microscope. Crystalline structures are likely the compound, while moving or budding particles suggest contamination. If it is a precipitate, follow the solutions for immediate precipitation. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 264.95 mM | |
| Water | 0.0338 mg/mL | ~0.09 mM | |
| Ethanol | Data not available | Data not available |
Note: The molecular weight of this compound is 377.43 g/mol .
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Ultrasonic water bath
Procedure:
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Weighing: Accurately weigh out 37.74 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
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Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
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Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should become clear.
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Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use (days to weeks).
Preparation of a Working Solution in Cell Culture Medium
Procedure:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Dilution Calculation: Calculate the volume of the 100 mM DMSO stock solution needed to achieve your desired final concentration in the culture medium. Remember to account for the final volume.
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Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound DMSO stock solution dropwise.
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Mixing: Gently mix the final solution by inverting the tube or flask several times. Avoid vigorous vortexing which can cause shearing of cells if they are present.
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Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
Visualizing the Mechanism of Action
This compound exerts its antidepressant effects through a multi-target mechanism, primarily as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its main actions are the antagonism of α2-adrenergic and serotonin receptors, and the inhibition of the norepinephrine transporter (NET).
References
Technical Support Center: Mitigating Off-target Effects of Setiptiline Maleate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Setiptiline Maleate in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Setiptiline is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft.[1] Additionally, it acts as an antagonist at several key receptors, contributing to its overall pharmacological profile.
Q2: What are the known off-target effects of this compound?
Due to its complex pharmacology, this compound can interact with several receptors other than its primary target, the norepinephrine transporter. These interactions are considered off-target effects and can lead to confounding results in cell culture experiments. The most significant off-target activities include:
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Antagonism of α2-adrenergic receptors: This can enhance the release of both norepinephrine and serotonin.[1]
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Antagonism of serotonin (5-HT) receptors: It has moderate antagonistic effects on 5-HT2 receptors and has also been shown to be a potent agonist at 5-HT1e and 5-HT1F receptors.
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Antagonism of histamine H1 receptors: Setiptiline exhibits high affinity for H1 receptors, which is responsible for its sedative effects in vivo and can influence cell signaling in vitro.[1]
Q3: My cells are showing unexpected changes in proliferation/viability after treatment with this compound. What could be the cause?
Unexpected effects on cell proliferation or viability can stem from off-target effects. For example, antagonism of certain 5-HT receptors can influence cell growth pathways. Furthermore, like many psychoactive compounds, Setiptiline may induce cytotoxicity at higher concentrations through mechanisms unrelated to its primary targets, potentially involving the induction of apoptosis. It's also important to rule out common cell culture issues such as contamination or problems with the culture media.
Q4: I am observing a diminished response to this compound over time in my cell culture model. What is happening?
This phenomenon is likely due to receptor desensitization. Continuous exposure of cells to an agonist or antagonist can lead to the downregulation or uncoupling of its target receptor from downstream signaling pathways. For G-protein coupled receptors (GPCRs), which are the primary targets of Setiptiline's off-target effects, this can involve receptor phosphorylation and internalization.
Q5: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Key strategies include:
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Using specific antagonists: Co-treatment with a selective antagonist for a suspected off-target receptor can help elucidate its contribution to the observed effect.
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Employing a compound with a cleaner profile: If available, using a more selective norepinephrine reuptake inhibitor can help isolate the effects of NET inhibition.
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Knockdown or knockout cell lines: Using CRISPR or siRNA to eliminate the expression of the primary target or suspected off-target receptors can provide definitive evidence.
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Dose-response curves: Carefully characterizing the concentration-dependence of the effect can sometimes help distinguish between high-affinity on-target effects and lower-affinity off-target effects.
Quantitative Data: Receptor Binding Profile
Understanding the binding affinities of this compound for its various targets is essential for designing experiments and interpreting results. Due to the limited availability of a complete binding profile for Setiptiline, the following tables include data for Setiptiline where available, and for the structurally and pharmacologically similar tetracyclic antidepressant, Mianserin, as a proxy.
Disclaimer: The Mianserin data is provided for estimation purposes only and may not perfectly reflect the binding affinities of Setiptiline.
Table 1: this compound Binding and Functional Activity
| Target | Activity | Value | Species | Notes |
| Norepinephrine Transporter (NET) | Inhibition (IC50) | 220 nM | Rat | |
| Serotonin Transporter (SERT) | Inhibition (IC50) | >10,000 nM | Rat | |
| Dopamine Transporter (DAT) | Inhibition (IC50) | >10,000 nM | Rat | |
| 5-HT1e Receptor | Agonist (EC50) | 171.0 nM | Human | Potent full agonist. |
| 5-HT1F Receptor | Agonist (EC50) | 64.6 nM | Human | Potent full agonist. |
Table 2: Mianserin Receptor Binding Affinities (Ki) as a Proxy for Setiptiline
| Target | Ki (nM) | Species | Receptor Class |
| Adrenergic Receptors | |||
| α1A | 2.5 | Human | Adrenergic |
| α1B | 1.3 | Human | Adrenergic |
| α1D | 3.2 | Human | Adrenergic |
| α2A | 4.9 | Human | Adrenergic |
| α2B | 1.6 | Human | Adrenergic |
| α2C | 2.0 | Human | Adrenergic |
| Serotonin Receptors | |||
| 5-HT1A | 130 | Human | Serotonergic |
| 5-HT1B | 47 | Rat | Serotonergic |
| 5-HT1D | 23 | Human | Serotonergic |
| 5-HT2A | 1.1 | Human | Serotonergic |
| 5-HT2C | 0.8 | Human | Serotonergic |
| 5-HT6 | 56 | Human | Serotonergic |
| 5-HT7 | 4.8 | Human | Serotonergic |
| Histamine Receptors | |||
| H1 | 0.3 | Human | Histaminergic |
Troubleshooting Guide
Problem 1: High background signal or unexpected cellular response at low concentrations.
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Possible Cause: Off-target effects at highly affine receptors, such as histamine H1 or various serotonin subtypes. Even at low nanomolar concentrations, Setiptiline can engage these receptors.
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Troubleshooting Steps:
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Review the binding profile: Compare your working concentration with the Ki values for off-target receptors.
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Use selective antagonists: Co-incubate your cells with a selective antagonist for the suspected off-target receptor (e.g., a specific H1 or 5-HT2A antagonist) to see if the unexpected effect is blocked.
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Titrate down: Perform a more detailed dose-response curve to find a concentration that is selective for your target of interest, if possible.
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Problem 2: Cell death or morphological changes inconsistent with the expected on-target effect.
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Possible Cause: Cytotoxicity due to high concentrations of this compound or prolonged exposure. Some tricyclic and tetracyclic antidepressants have been shown to induce apoptosis or other forms of cell death.
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Troubleshooting Steps:
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Perform a cell viability assay: Use a standard assay (e.g., MTT, MTS, or a live/dead stain) to determine the cytotoxic concentration range of Setiptiline in your specific cell line.
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Reduce concentration and incubation time: Optimize your experimental conditions to use the lowest effective concentration for the shortest possible duration.
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Investigate the mechanism of cell death: If cytotoxicity is unavoidable, use assays for apoptosis (e.g., caspase activity, Annexin V staining) to understand the underlying mechanism.
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Problem 3: Inconsistent or variable results between experiments.
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Possible Cause: Receptor desensitization or variability in cell culture conditions. Continuous exposure to Setiptiline can lead to changes in receptor expression or signaling capacity.
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Troubleshooting Steps:
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Implement washout periods: If your experimental design allows, include washout periods to allow for receptor resensitization.
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Standardize cell culture practices: Ensure consistent cell passage number, confluency, and media conditions for all experiments.
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Monitor receptor expression: If possible, use techniques like Western blotting or flow cytometry to monitor the expression levels of your target and key off-target receptors over the course of your experiment.
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Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the concentration range at which this compound induces cytotoxicity in a specific cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
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Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Competitive Binding Assay to Confirm Off-Target Engagement
Objective: To determine if this compound competes with a known ligand for binding to a suspected off-target receptor.
Materials:
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Cells or cell membranes expressing the receptor of interest
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Radiolabeled or fluorescently-labeled ligand specific for the receptor
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Unlabeled this compound
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Assay buffer
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Filtration apparatus or plate-based detection system
Methodology:
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Prepare a series of dilutions of unlabeled this compound.
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In a multi-well plate, combine the cells/membranes, a fixed concentration of the labeled ligand, and the varying concentrations of this compound.
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Include control wells with:
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Total binding (cells/membranes + labeled ligand)
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Non-specific binding (cells/membranes + labeled ligand + a high concentration of an unlabeled specific ligand for the receptor)
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Incubate the plate to allow binding to reach equilibrium.
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Separate bound from unbound labeled ligand using filtration or washing steps.
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Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
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Plot the percentage of specific binding of the labeled ligand as a function of the this compound concentration to determine the IC50 for displacement.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships between problems, causes, and solutions.
References
Troubleshooting variability in Setiptiline Maleate forced swim test results
Welcome to the Technical Support Center for the Setiptiline Maleate Forced Swim Test (FST). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in their experimental results and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of the forced swim test?
A1: this compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1][2][3]. Its primary mechanisms of action relevant to the FST are:
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Norepinephrine Reuptake Inhibition: By blocking the reuptake of norepinephrine, Setiptiline increases its concentration in the synaptic cleft, enhancing noradrenergic transmission[1]. This is thought to contribute to an increase in active behaviors like climbing in the FST.
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α2-Adrenergic Receptor Antagonism: Setiptiline acts as an antagonist at α2-adrenergic receptors[2]. These receptors typically inhibit the release of norepinephrine and serotonin. By blocking them, Setiptiline further increases the release of these neurotransmitters, which is expected to reduce immobility time.
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Serotonin Receptor Antagonism: It also exhibits antagonistic effects at certain serotonin receptors. This modulation of the serotonergic system can influence swimming behavior in the FST.
Q2: We are observing high variability in our baseline immobility times across animals. What are the potential causes?
A2: High baseline variability is a common issue in the FST and can be attributed to several factors. It is crucial to standardize your experimental conditions to minimize this. Key contributing factors include:
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Biological Factors: Animal strain, age, sex, and body weight can all significantly impact baseline immobility.
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Environmental Factors: Minor changes in the experimental environment such as lighting, noise levels, and water temperature can lead to significant variations in results.
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Procedural Factors: Inconsistent handling of animals, housing conditions (group vs. individual), and variations in the pre-test and test procedures can introduce variability.
Q3: Our known active compound, this compound, is not showing a significant effect on immobility time. What should we check?
A3: If this compound is not producing the expected antidepressant-like effect, consider the following:
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Dose and Administration: Ensure the correct dose was administered via the appropriate route and that the timing between administration and testing is optimal. The onset of action for some antidepressants can vary.
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Water Temperature: The water temperature is a critical parameter. Some antidepressants show efficacy only within a narrow temperature range. The recommended range is typically 23-25°C.
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Apparatus Dimensions and Water Depth: The size of the swim cylinder and the depth of the water can influence the animal's behavior and the effectiveness of certain drugs. Increased water depth may be necessary to observe effects with some compounds.
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Scoring Method: Ensure that the behaviors (immobility, swimming, climbing) are being scored accurately and consistently, preferably by an observer blinded to the experimental groups.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Immobility Scores
Symptoms: Large error bars in your data, making it difficult to detect statistically significant differences between groups.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Genetic Variation | Ensure all animals are from the same inbred strain and supplier. If using an outbred stock, be aware that higher variability is expected. Consider using a different, more consistent strain for future studies. | Inbred strains generally show lower variability in FST performance compared to outbred stocks. Different strains also exhibit varying sensitivity to antidepressants. |
| Environmental Stressors | Standardize the testing environment. Maintain consistent lighting, minimize sudden noises (consider a white noise generator), and ensure the testing room has a stable temperature and humidity. | Animals are sensitive to environmental changes, which can act as confounding stressors and alter their behavior in the FST. |
| Inconsistent Handling | Implement a standardized handling protocol for all animals for a period before the test. Ensure all experimenters handle the animals in the same gentle manner. | Habituation to the experimenter can reduce stress-induced variability in performance. |
| Housing Conditions | House animals under consistent conditions (e.g., group-housed vs. single-housed) for a sufficient period before the experiment. Be aware that social isolation can affect FST performance. | Housing conditions can significantly impact the emotional state and behavior of rodents, influencing their performance in the FST. |
Issue 2: Lack of Expected Antidepressant-Like Effect of this compound
Symptoms: No significant difference in immobility time between the vehicle-treated control group and the this compound-treated group.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Water Temperature | Verify and calibrate your thermometer. Ensure the water temperature is consistently maintained within the optimal range (typically 23-25°C). | Water temperature can significantly alter behavior and drug effects in the FST. Some antidepressants are more effective at slightly different temperatures. |
| Inappropriate Test Duration | For mice, the standard is a single 6-minute session, with the last 4 minutes scored. For rats, a 15-minute pre-test followed 24 hours later by a 5-minute test is common. Ensure your protocol is appropriate for the species. | The duration of the swim session is critical for inducing a stable baseline of immobility against which an antidepressant effect can be detected. |
| Incorrect Scoring of Behavior | Review the definitions of immobility, swimming, and climbing. Ensure scorers are blinded to the treatment groups. Consider using automated video tracking software for objective scoring. | Since this compound affects both noradrenergic and serotonergic systems, it may differentially affect climbing and swimming. Accurately scoring these distinct behaviors is crucial. |
| Dose-Response Relationship | The chosen dose of this compound may be too low or too high (leading to a U-shaped dose-response curve). Conduct a dose-response study to determine the optimal dose. | The antidepressant-like effects of drugs in the FST are often dose-dependent. |
Experimental Protocols
Forced Swim Test Protocol for Mice
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Apparatus: A transparent plastic or glass cylinder (20 cm height, 10 cm diameter) filled with water to a depth of 15 cm. The water temperature should be maintained at 25 ± 1°C.
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Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
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Procedure:
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Gently place the mouse into the cylinder.
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The test duration is 6 minutes.
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A video camera can be used to record the session for later analysis.
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Scoring: The last 4 minutes of the 6-minute session are typically scored. An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
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Post-Test Care: After the 6-minute test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Forced Swim Test Protocol for Rats
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Apparatus: A transparent plastic or glass cylinder (40 cm height, 20 cm diameter) filled with water to a depth of 30 cm. The water temperature should be maintained at 25 ± 1°C.
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Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the pre-test.
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Procedure:
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Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session.
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After the session, remove the rat, dry it, and return it to its home cage.
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Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle at the appropriate time before the test session. Place the rat back into the swim cylinder for a 5-minute test session.
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-
Scoring: During the 5-minute test session, record the time spent immobile, swimming, and climbing.
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Immobility: Floating motionless or making only movements necessary to keep the head above water.
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Swimming: Active movements throughout the cylinder.
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Climbing: Active upward directed movements with forepaws along the cylinder wall.
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-
Post-Test Care: After the 5-minute test, remove the rat, dry it thoroughly, and return it to its home cage.
Visualizations
Caption: Experimental workflow for the Forced Swim Test.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting decision tree for FST variability.
References
Identifying potential artifacts in Setiptiline Maleate electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential artifacts in electrophysiology recordings involving Setiptiline Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Setiptiline is a tetracyclic antidepressant (TeCA).[1][2] Its mechanism of action involves antagonizing α2-adrenergic and serotonin receptors, as well as inhibiting norepinephrine reuptake.[1][3] This modulation of neurotransmitter systems is key to its antidepressant effects and can influence neuronal excitability in electrophysiological experiments.[3]
Q2: Can this compound directly cause artifacts in my recordings?
While this compound itself is not a source of electrical noise, its physiological effects could potentially modulate or exacerbate certain types of artifacts. For instance, its effects on cardiac function could alter ECG artifacts, and any unforeseen motor effects could influence movement-related artifacts. Therefore, it is crucial to distinguish between drug-induced physiological changes and true recording artifacts.
Q3: What are the most common types of artifacts I should be aware of in electrophysiology?
Common artifacts in electrophysiology can be broadly categorized into physiological and environmental sources. Physiological artifacts originate from the biological preparation and include muscle contractions (EMG), heartbeat (ECG), and movement. Environmental artifacts stem from the recording setup and surrounding lab equipment, such as 50/60 Hz noise from power lines, radiofrequency interference (RFI), and issues with grounding or the perfusion system.
Troubleshooting Guides
Issue 1: Increased High-Frequency Noise in the Recording
High-frequency noise can obscure neuronal signals and make data analysis difficult.
Potential Causes & Solutions:
| Cause | Description | Troubleshooting Steps |
| Poor Grounding | The most common cause of broadband noise. A floating ground will cause all channels to act as antennae. | Ensure all equipment is connected to a single, common ground point. Check for loose or broken ground wires. |
| RF/EM Interference | Nearby equipment (e.g., centrifuges, mobile phones, fluorescent light ballasts) can introduce high-frequency noise. | Turn off non-essential electrical equipment near the setup. Ensure the Faraday cage is properly sealed. |
| Poor Seal Resistance | In patch-clamp recordings, a seal resistance of less than 1 GΩ can significantly increase noise. | Aim for a seal resistance >1 GΩ before breaking into the whole-cell configuration. Use fresh, clean pipettes. |
| High Electrode Impedance | A high-impedance electrode can increase the noise level. | Check electrode impedance before recording. If it's too high, try a new electrode. |
Troubleshooting Workflow for High-Frequency Noise:
References
Validation & Comparative
A Comparative Analysis of Setiptiline Maleate and Amitriptyline in Preclinical Models of Depression
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the tetracyclic antidepressant Setiptiline Maleate and the tricyclic antidepressant Amitriptyline in animal models of depression reveals distinct pharmacological profiles and efficacy in preclinical screening. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of their respective mechanisms of action and performance in established behavioral paradigms.
This compound, also known as MO-8282, is a tetracyclic antidepressant that primarily acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its mechanism involves the antagonism of α2-adrenergic and serotonin receptors, which is thought to increase the synaptic availability of norepinephrine and serotonin. It also exhibits norepinephrine reuptake inhibition. In contrast, Amitriptyline, a well-established tricyclic antidepressant (TCA), functions as a non-selective inhibitor of both serotonin and norepinephrine reuptake. Additionally, Amitriptyline displays antagonistic activity at various other receptors, which contributes to its broader pharmacological effects and side-effect profile.
Comparative Efficacy in Animal Models
The antidepressant potential of both compounds has been evaluated using standard behavioral tests in rodents, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are widely used to screen for antidepressant-like activity, with a reduction in immobility time being indicative of efficacy.
A key comparative study demonstrated that this compound (MO-8282) exhibited a potent antidepressant-like effect in the rat Forced Swim Test. Notably, it showed similar potency to Amitriptyline in reducing the duration of immobility at doses ten times lower than that of Amitriptyline[1]. Another study also reported that intermediate doses of Setiptiline reduced immobility time in the mouse Forced Swim Test[1]. However, it is important to note that a separate study by Przegaliński et al. (1986) reported Setiptiline (Org 8282) to be inactive in the behavioral despair test in both rats and mice, suggesting the need for further investigation to clarify these discrepant findings[2].
Quantitative data for Amitriptyline in these models are more extensively documented. Multiple studies have consistently shown that Amitriptyline administration leads to a dose-dependent decrease in immobility time in both the FST and TST.
Data Presentation
Table 1: Comparative Efficacy in the Forced Swim Test (FST) - Rats
| Compound | Dose (mg/kg) | Administration Route | Immobility Time (seconds) vs. Control | Reference |
| This compound (MO-8282) | Not specified | Oral | Similar potency to Amitriptyline at 1/10th the dose | [1] |
| Amitriptyline | 15 | Intraperitoneal | Significant reduction | [3] |
Table 2: Efficacy of Amitriptyline in the Tail Suspension Test (TST) - Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) vs. Control | Reference |
| Amitriptyline | 1 | No significant effect | |
| 5 | Trend towards decreased immobility | ||
| 10 | Statistically significant reduction (P<0.001) |
Experimental Protocols
Forced Swim Test (Porsolt's Test)
The Forced Swim Test is a widely used behavioral despair model. The protocol generally involves two sessions. In the initial pre-test session, rodents are placed individually in a cylinder filled with water (typically 23-25°C) from which they cannot escape for a 15-minute period. Twenty-four hours later, in the test session, the animals are placed back in the water for a 5 or 6-minute period. The duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water, is recorded. Antidepressant treatment is typically administered prior to the test session.
Tail Suspension Test
The Tail Suspension Test is another common model for screening antidepressant efficacy, primarily in mice. The animal is suspended by its tail from a lever using adhesive tape, in a position where it cannot escape or hold onto any surfaces. The duration of the test is typically 6 minutes. The total time the animal remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Signaling Pathways and Mechanisms of Action
dot
Caption: Comparative Mechanisms of Action of this compound and Amitriptyline.
dot
Caption: General Experimental Workflow for Preclinical Antidepressant Screening.
Conclusion
This compound and Amitriptyline both demonstrate antidepressant-like effects in animal models, albeit through different primary mechanisms of action. The available data suggests that this compound may be more potent than Amitriptyline in the Forced Swim Test in rats. However, the conflicting reports on Setiptiline's efficacy highlight the need for further head-to-head studies with standardized protocols to provide a more definitive comparison. The detailed experimental data and workflows provided in this guide aim to support researchers in designing and interpreting future studies in the field of antidepressant drug development.
References
- 1. Pharmacological properties of MO-8282, a novel antidepressant [jstage.jst.go.jp]
- 2. The lack of antidepressant properties and a potent central antiserotonin activity of Org 8282 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of Setiptiline Maleate and Mianserin: A Guide for Researchers
A detailed examination of the pharmacological profiles of the tetracyclic antidepressants Setiptiline Maleate and mianserin, focusing on their receptor binding affinities, pharmacokinetic properties, and impact on key signaling pathways.
This guide provides a comprehensive comparative analysis of this compound and mianserin, two structurally related tetracyclic antidepressants. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways to facilitate a deeper understanding of their distinct and overlapping pharmacological characteristics.
Overview of Pharmacodynamics
Both Setiptiline and mianserin are classified as tetracyclic antidepressants and share a primary mechanism of action as antagonists at α2-adrenergic and serotonin receptors.[1][2] Their antagonism of presynaptic α2-adrenergic autoreceptors leads to an increase in the synaptic concentration of norepinephrine.[1][2] Additionally, they exhibit affinity for various other receptors, which contributes to their therapeutic effects and side-effect profiles.
This compound is a noradrenergic and specific serotonergic antidepressant (NaSSA) that functions as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, particularly at 5-HT2 subtypes.[3] It also possesses potent histamine H1 receptor antagonist properties, which contribute to its sedative effects.
Mianserin also acts as an antagonist at α1- and α2-adrenergic receptors and various serotonin receptor subtypes (5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7). It is a potent histamine H1 receptor inverse agonist, which underlies its strong sedative properties. Unlike many other antidepressants, mianserin has a low affinity for muscarinic acetylcholine receptors, resulting in a lack of anticholinergic side effects.
Receptor Binding Affinity
The following table summarizes the available receptor binding affinity data (Ki values) for this compound and mianserin. Lower Ki values indicate a higher binding affinity. It is important to note that comprehensive binding data for Setiptiline is not as readily available in the public domain as it is for mianserin.
| Receptor/Transporter | Setiptiline (Ki, nM) | Mianserin (Ki, nM) |
| Serotonin Transporter (SERT) | >10,000 (IC50) | - |
| Norepinephrine Transporter (NET) | 220 (IC50) | - |
| Dopamine Transporter (DAT) | >10,000 (IC50) | - |
| 5-HT1A | Not Available | - |
| 5-HT1e | - | Agonist (EC50 = 123.3 nM) |
| 5-HT1F | - | Agonist (EC50 = 47.5 nM) |
| 5-HT2A | Not Available | 1.1 |
| 5-HT2C | Not Available | 2.5 |
| α1-Adrenergic | Not Available | 31 |
| α2-Adrenergic | 24.3 (IC50) | 4.4 |
| Histamine H1 | Not Available (High Affinity) | 0.36 |
| Muscarinic Acetylcholine | Not Available | 1,100 |
| Dopamine D2 | - | 1,400 |
Data for Setiptiline from Wikipedia, citing the Psychoactive Drug Screening Program (PDSP) Ki Database. Data for mianserin from Wikipedia, also citing the PDSP Ki Database. 5-HT1e and 5-HT1F data from a specific study on their agonistic activity.
Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic profiles is limited by the scarcity of publicly available, detailed pharmacokinetic parameters for this compound in humans. The available data is presented below.
| Parameter | This compound | Mianserin |
| Bioavailability | Not Available | 20-30% |
| Plasma Protein Binding | Not Available | ~95% |
| Time to Peak (Tmax) | Not Available | ~3 hours |
| Peak Plasma Concentration (Cmax) | Not Available | 114 ± 26 ng/mL (single 60 mg dose) |
| Elimination Half-life (t1/2) | Not Available | 21-61 hours |
| Metabolism | Not Available | Hepatic (CYP2D6) via N-oxidation and N-demethylation |
| Excretion | Not Available | 4-7% in urine, 14-28% in feces |
A study on the effect of age on plasma levels of this compound indicated a significant correlation between plasma levels and daily dose, with wide interindividual variability. Dose-corrected plasma levels were significantly higher in subjects over 80 years old.
Key Signaling Pathways
The primary mechanism of action for both Setiptiline and mianserin involves the antagonism of α2-adrenergic and 5-HT2A receptors. The downstream signaling pathways of these receptors are crucial to their therapeutic effects.
α2-Adrenergic Receptor Signaling
Antagonism of presynaptic α2-adrenergic receptors by Setiptiline and mianserin blocks the negative feedback mechanism for norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this receptor, Setiptiline and mianserin prevent this inhibitory effect.
Caption: α2-Adrenergic autoreceptor signaling pathway and its antagonism by Setiptiline and mianserin.
5-HT2A Receptor Signaling
Both drugs are antagonists at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, Setiptiline and mianserin block these downstream signaling events.
Caption: 5-HT2A receptor signaling pathway and its antagonism by Setiptiline and mianserin.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: A source of the target receptor, such as cultured cells or tissue homogenates, is required. The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the cell membranes, which are then resuspended.
-
Assay Incubation: The assay is typically performed in a 96-well plate. To each well, the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of the unlabeled test compound (Setiptiline or mianserin) are added. Control wells for total binding (without the test compound) and non-specific binding (with a high concentration of an unlabeled ligand) are also included.
-
Equilibration: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rats
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity.
Caption: Experimental workflow for the Forced Swim Test in rats.
Detailed Methodology:
-
Apparatus: A transparent cylindrical container (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimatization: Animals are handled for several days before the test to reduce stress.
-
Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute session. This initial exposure induces a state of immobility in the subsequent test. After the session, the rats are removed, dried, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are treated with the test compound (Setiptiline or mianserin) or a vehicle control at specific time points before the test (e.g., 60, 30, and 15 minutes prior). Each rat is then placed back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: The entire 5-minute session is recorded, and the duration of immobility (when the rat makes only the necessary movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions.
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
This compound and mianserin are tetracyclic antidepressants with a similar core mechanism of action, primarily involving the antagonism of α2-adrenergic and serotonin receptors. Mianserin's pharmacology is well-documented, with a known receptor binding profile and predictable pharmacokinetic properties. In contrast, while the qualitative pharmacological actions of Setiptiline are understood, there is a notable lack of comprehensive, publicly available quantitative data, particularly regarding its human pharmacokinetics and a full receptor binding affinity panel. This data gap limits a direct, in-depth quantitative comparison.
For researchers and drug development professionals, this guide highlights the key pharmacological attributes of both compounds while also underscoring the areas where further investigation into Setiptiline is warranted to fully elucidate its comparative profile with mianserin. The provided experimental protocols and pathway diagrams offer a foundational framework for such future research endeavors.
References
A Comparative Analysis of Setiptiline Maleate and Selective Serotonin Reuptake Inhibitors (SSRIs) on Monoamine Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the tetracyclic antidepressant, Setiptiline Maleate, and the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs) on the uptake of key monoamine neurotransmitters. This analysis is supported by experimental data to delineate their distinct pharmacological profiles at the molecular level.
Introduction
Major depressive disorder is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Pharmacological interventions predominantly target the reuptake mechanisms of these neurotransmitters to enhance their synaptic availability. This compound, a tetracyclic antidepressant, and SSRIs represent two distinct classes of drugs that modulate monoamine levels through different mechanisms of action. This guide will compare their in vitro efficacy on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Mechanism of Action
This compound is a tetracyclic antidepressant with a multifaceted mechanism of action. It functions primarily as an antagonist at presynaptic α2-adrenergic receptors, which increases the release of norepinephrine.[1] Additionally, it exhibits antagonist activity at serotonin 5-HT2 receptors and functions as a norepinephrine reuptake inhibitor.[1][2] This combined action on both receptor and transporter systems distinguishes it from the more targeted mechanism of SSRIs.
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, exert their therapeutic effect by selectively blocking the serotonin transporter (SERT).[3][4] This inhibition of serotonin reuptake from the synaptic cleft leads to an increased concentration of serotonin available to bind to postsynaptic receptors. This class includes commonly prescribed medications such as fluoxetine, sertraline, paroxetine, citalopram, and escitalopram.
Comparative Efficacy on Monoamine Transporters
The following table summarizes the in vitro inhibitory potency of this compound and several common SSRIs on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of the transporter activity) for this compound and as Ki values (the inhibition constant, indicating the binding affinity of the drug to the transporter) for the SSRIs. Lower values indicate greater potency or affinity.
| Compound | SERT (Ki/IC50 in nM) | NET (Ki/IC50 in nM) | DAT (Ki/IC50 in nM) |
| This compound | >10,000 | 220 | >10,000 |
| Citalopram | 1.8 | 6130 | 16500 |
| Escitalopram | 1.1 | 8300 | >10000 |
| Fluoxetine | 2.9 | 720 | 1970 |
| Paroxetine | 0.1 | 40 | 340 |
| Sertraline | 0.41 | 420 | 22 |
Data for this compound is from studies on rat transporters. Data for SSRIs is from studies on human transporters.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and monoamine uptake inhibition assays. A generalized protocol for these experiments is outlined below.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a drug for a specific transporter protein.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are genetically engineered to express a high density of the human serotonin, norepinephrine, or dopamine transporter. The cells are cultured and harvested, and the cell membranes containing the transporters are isolated through centrifugation.
-
Assay Incubation: The isolated cell membranes are incubated in a buffer solution containing a specific radioligand (a radioactive molecule that is known to bind to the transporter of interest, e.g., [³H]citalopram for SERT).
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., an SSRI). The test compound competes with the radioligand for binding to the transporter.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Monoamine Uptake Inhibition Assay (for IC50 determination)
This assay measures the ability of a drug to block the transport of a monoamine into cells.
-
Cell Culture: HEK293 cells expressing the specific human monoamine transporter are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Uptake Initiation: A radioactive monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to the wells to initiate the uptake process.
-
Uptake Termination: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radioactive monoamine.
-
Quantification: The cells are then lysed, and the amount of radioactivity that has been transported into the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the uptake of the radioactive monoamine (IC50) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and SSRIs, as well as a generalized workflow for the experimental protocols described above.
Figure 1. Mechanisms of Monoamine Uptake Inhibition.
Figure 2. Generalized Experimental Workflow.
Conclusion
The experimental data clearly demonstrate a significant difference in the monoamine uptake inhibition profiles of this compound and SSRIs. This compound exhibits a selective inhibitory effect on the norepinephrine transporter, with negligible activity at the serotonin and dopamine transporters. In stark contrast, SSRIs are highly potent and selective inhibitors of the serotonin transporter. This fundamental difference in their primary mechanism of action at the transporter level likely contributes to their distinct therapeutic and side-effect profiles. Researchers and clinicians should consider these pharmacological distinctions when developing new therapeutic strategies or selecting appropriate antidepressant medications for patients.
References
- 1. [PDF] Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin transporters: Implications for antidepressant drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Setiptiline Maleate and Mirtazapine at Serotonin 5-HT1E and 5-HT1F Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two tetracyclic antidepressants, Setiptiline Maleate and mirtazapine, at the human serotonin 5-HT1E and 5-HT1F receptors. The information presented is supported by experimental data from peer-reviewed scientific literature, intended to inform research and drug development efforts targeting these less-explored members of the serotonin receptor family.
Executive Summary
Recent studies have revealed unexpected agonist activity of several tetracyclic antidepressants, including setiptiline and mirtazapine, at the 5-HT1E and 5-HT1F receptors.[1][2] This is noteworthy as these compounds have been historically characterized as antagonists at other serotonin receptor subtypes.[3][4] The data indicates that while both compounds act as agonists at these receptors, they exhibit distinct potency profiles. Setiptiline is a potent full agonist at both 5-HT1E and 5-HT1F receptors.[1] In contrast, mirtazapine demonstrates reduced potency at the 5-HT1E receptor compared to its activity at the 5-HT1F receptor. These findings suggest a potential mechanism for the clinically observed anti-migraine properties of these drugs, particularly through their agonism at the 5-HT1F receptor, a validated target for migraine treatment.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and mirtazapine at the 5-HT1E and 5-HT1F receptors.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | 5-HT1E | Ki | 29.3 | |
| EC50 | 171.0 | |||
| 5-HT1F | EC50 | 64.6 | ||
| Mirtazapine | 5-HT1E | Ki | 269.2 | |
| EC50 | 1040 | |||
| 5-HT1F | EC50 | 235.5 |
Note: Specific Ki values for this compound and mirtazapine at the 5-HT1F receptor were not available in the reviewed literature. Mirtazapine has been reported to have a generally low affinity for 5-HT1 receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the Gi-coupled 5-HT1E and 5-HT1F receptors and a typical experimental workflow for determining compound activity.
References
- 1. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
Validating the Antidepressant Effects of Setiptiline Maleate in the Forced Swim Test: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the antidepressant effects of Setiptiline Maleate, a tetracyclic antidepressant, benchmarked against other established antidepressant agents in the forced swim test (FST). The data and protocols compiled are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel antidepressant compounds.
This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), exerts its therapeutic effects through a distinct pharmacological profile. Understanding its performance in validated preclinical models such as the FST is crucial for its continued development and for the discovery of new chemical entities with similar mechanisms of action.
Comparative Efficacy in the Forced Swim Test
The FST is a widely used behavioral paradigm to screen for potential antidepressant activity. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Furthermore, the analysis of active behaviors, such as swimming and climbing, can provide insights into the neurochemical pathways being modulated by a given compound. Noradrenergic compounds tend to increase climbing behavior, whereas serotonergic agents typically enhance swimming.
Due to the limited availability of published, peer-reviewed data specifically detailing the effects of this compound in the forced swim test, this guide utilizes data from a closely related tetracyclic antidepressant, Mianserin , as a proxy. Mianserin shares a similar pharmacological mechanism with Setiptiline, acting as a NaSSA. This is compared with the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the tricyclic antidepressant (TCA) Imipramine .
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Control) | - | 155 ± 10 | 60 ± 8 | 85 ± 9 |
| Mianserin | 20 | 95 ± 9 | 75 ± 7 | 130 ± 11 |
| Fluoxetine | 20 | 105 ± 8 | 120 ± 10 | 75 ± 6 |
| Imipramine | 20 | 80 ± 7 | 90 ± 8 | 130 ± 12 |
*Statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± standard error of the mean (SEM) and are compiled from representative studies for illustrative comparison.
The data indicate that Mianserin, like the TCA Imipramine, significantly reduces immobility time while increasing climbing behavior, which is consistent with its noradrenergic activity. In contrast, Fluoxetine also reduces immobility but primarily increases swimming behavior, characteristic of its serotonergic mechanism.
Experimental Protocols
The following is a generalized protocol for the forced swim test in rats, based on standard methodologies.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization to the housing facility for at least one week prior to the experiment is essential.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm. The depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.
3. Experimental Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This initial exposure serves to induce a baseline level of immobility. After 15 minutes, the rat is removed, dried with a towel, and returned to its home cage.
-
Drug Administration: The test compound (e.g., this compound, Mianserin, Fluoxetine, Imipramine) or vehicle is administered at a specified time before the test session (e.g., 1, 5, and 24 hours prior to the test). The route of administration is typically intraperitoneal (i.p.).
-
Test Session (Day 2): 24 hours after the pre-test session, the rat is placed back into the swim cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.
4. Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the animal's behavior during the 5-minute test session.
-
Immobility: The rat is considered immobile when it remains floating passively in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is scored as swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
The total duration (in seconds) of each behavior is recorded.
Visualizing the Mechanism and Workflow
To better understand the underlying pharmacology and the experimental process, the following diagrams are provided.
A Head-to-Head Comparison of Setiptiline Maleate and Other Tetracyclic Antidepressants (TeCAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and performance characteristics of Setiptiline Maleate against other prominent tetracyclic antidepressants (TeCAs), including Mianserin, Mirtazapine, Amoxapine, and Maprotiline. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Overview of Tetracyclic Antidepressants (TeCAs)
Tetracyclic antidepressants are a class of psychotropic medications named for their characteristic four-ring chemical structure.[1] They represent a significant evolution from the earlier tricyclic antidepressants (TCAs), generally offering a different side effect profile due to their distinct pharmacological actions.[2][3] While the class is united by its structural motif, individual TeCAs exhibit considerable diversity in their receptor binding profiles and clinical effects.
Comparative Pharmacodynamics: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of TeCAs are largely determined by their affinity for various neurotransmitter receptors and transporters. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other selected TeCAs. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Setiptiline | Mianserin | Mirtazapine | Amoxapine | Maprotiline |
| Serotonin Transporter (SERT) | >10,000 (IC50)[4] | High | High | 58 | Weak |
| Norepinephrine Transporter (NET) | 220 (IC50)[4] | Moderate | Weak | 16 | Strong |
| Dopamine Transporter (DAT) | >10,000 (IC50) | High | High | Weak | Weak |
| 5-HT1A Receptor | - | 130 | 794 | Weak | - |
| 5-HT2A Receptor | Antagonist | 1.1 | 1.6 | 0.5 | 11 |
| 5-HT2C Receptor | Antagonist | 0.9 | 1.3 | 2 | - |
| α1-Adrenergic Receptor | Moderate | 2.5 | 60 | 1.6 | 25 |
| α2-Adrenergic Receptor | Antagonist | 1.9 | 20 | Weak | Moderate |
| Histamine H1 Receptor | Potent Antagonist | 0.3 | 0.14 | 1 | 1.1 |
| Dopamine D2 Receptor | Weak | 32 | 1300 | 8.2 | Weak |
| Muscarinic M1 Receptor | Weak | 105 | >1000 | 1000 | Weak |
Data compiled from various sources. Note: Direct comparative studies using identical assay conditions for all compounds are limited; therefore, these values should be interpreted with caution.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of TeCAs influence their dosing regimens and potential for drug-drug interactions.
| Parameter | Setiptiline | Mianserin | Mirtazapine | Amoxapine | Maprotiline |
| Bioavailability | - | 20-30% | ~50% | - | 66-70% |
| Protein Binding | - | 95% | ~85% | 90% | 88% |
| Elimination Half-life (t½) | - | 21-61 hours | 20-40 hours | 8 hours | 27-58 hours |
| Metabolism | - | Liver (CYP2D6) | Liver (CYP1A2, CYP2D6, CYP3A4) | Liver (CYP2D6, CYP1A2) | Hepatic |
Data compiled from various sources.
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Setiptiline) for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Test compounds (Setiptiline and other TeCAs).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Forced Swim Test (FST) in Rodents
The FST is a common behavioral test used to screen for antidepressant-like activity.
Objective: To assess the potential antidepressant effect of a test compound by measuring the duration of immobility in rodents forced to swim.
Apparatus:
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Acclimation: Allow animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle at a specified time before the test session on Day 2.
-
Test Session (Day 2): Place the animals back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Simplified signaling pathway of TeCAs.
Caption: Experimental workflow for antidepressant drug development.
References
A Comparative Guide to the Mechanisms of Action: Setiptiline Maleate vs. Mirtazapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological mechanisms of Setiptiline Maleate and Mirtazapine, two tetracyclic antidepressants. Both compounds are classified as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs), yet they exhibit distinct profiles in receptor interactions and functional activities. This document summarizes key quantitative data, outlines experimental protocols for assessing their activity, and visualizes their primary signaling pathways.
Core Mechanism of Action: A Shared Foundation
Setiptiline and Mirtazapine share a primary mechanism of action: the blockade of presynaptic α2-adrenergic receptors. These receptors function as autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. Their antagonism by Setiptiline and Mirtazapine leads to an increased release of both norepinephrine and serotonin (5-HT), which is central to their antidepressant effects.
Furthermore, both drugs are potent antagonists of several postsynaptic serotonin receptors, namely 5-HT2A, 5-HT2C, and 5-HT3. This action is believed to contribute to their antidepressant and anxiolytic effects, while also mitigating certain side effects commonly associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia. Additionally, both Setiptiline and Mirtazapine are potent histamine H1 receptor antagonists, which accounts for their sedative properties.
Differentiating the Nuances: Receptor Binding Affinities
A closer examination of their receptor binding profiles reveals key differences that likely contribute to their distinct clinical characteristics. The following table summarizes the inhibitory constants (Ki) of Setiptiline and Mirtazapine at various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Setiptiline (Ki, nM) | Mirtazapine (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | >10,000 (IC50) | >10,000 | [1] |
| Norepinephrine Transporter (NET) | 220 (IC50) | No significant affinity | [1][2] |
| Dopamine Transporter (DAT) | >10,000 (IC50) | No significant affinity | [1] |
| 5-HT1A Receptor | Data not available | 18 | [3] |
| 5-HT1D Receptor | Data not available | 955 | |
| 5-HT1e Receptor | 29.3 | 269.2 | |
| 5-HT1F Receptor | Data not available | Data not available | |
| 5-HT2A Receptor | Data not available | 6.9 | |
| 5-HT2C Receptor | Data not available | 3.9 | |
| α2A-Adrenergic Receptor | Data not available | 16 - 63 | |
| α2B-Adrenergic Receptor | Data not available | 20 - 200 | |
| α2C-Adrenergic Receptor | Data not available | 10 - 100 | |
| Histamine H1 Receptor | Data not available | 0.5 |
Note: Data for Setiptiline is limited in the publicly available literature. The provided values are IC50, which are related to but not identical to Ki values.
One of the most significant distinctions lies in their affinity for the norepinephrine transporter (NET). Setiptiline exhibits moderate affinity for NET, suggesting a degree of norepinephrine reuptake inhibition, a mechanism not prominently attributed to Mirtazapine. This additional mechanism could contribute to a more potent noradrenergic effect for Setiptiline.
A Novel Point of Divergence: Agonism at 5-HT1e and 5-HT1F Receptors
Recent research has uncovered an unexpected functional activity for both drugs at the understudied 5-HT1e and 5-HT1F receptors. Contrary to their predominantly antagonistic profile at other serotonin receptors, both Setiptiline and Mirtazapine act as agonists at these two receptor subtypes. Notably, Setiptiline demonstrates a significantly higher potency and efficacy at these receptors compared to Mirtazapine.
| Receptor | Drug | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) | Reference |
| 5-HT1e Receptor | Setiptiline | 171.0 | Full agonist | |
| Mirtazapine | 1040 | Partial agonist | ||
| 5-HT1F Receptor | Setiptiline | 64.6 | Full agonist | |
| Mirtazapine | 235.5 | Partial agonist |
This novel finding suggests a potential mechanism for the observed anti-migraine properties of these drugs and represents a key area of differentiation in their pharmacological profiles. The full clinical implications of this agonistic activity are yet to be fully elucidated.
Visualizing the Mechanisms
To illustrate the primary mechanisms of action and the points of divergence, the following diagrams were generated using the Graphviz DOT language.
Figure 1. Receptor interaction profile of this compound.
Figure 2. Receptor interaction profile of Mirtazapine.
Figure 3. Simplified signaling pathway for NaSSAs.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profiles of Setiptiline and Mirtazapine.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) to each well.
-
Add a range of concentrations of the unlabeled competitor drug (Setiptiline or Mirtazapine).
-
To determine non-specific binding, add a high concentration of a known, non-radiolabeled ligand for the target receptor to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor drug.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (for determining EC50 and Efficacy)
This assay measures the ability of a drug to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) through a G-protein coupled receptor (GPCR).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that does not endogenously express the target receptor.
-
Transfect the cells with a plasmid encoding the receptor of interest (e.g., 5-HT1e or 5-HT1F).
-
Seed the transfected cells into a multi-well plate and allow them to adhere overnight.
2. Agonist Stimulation:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a range of concentrations of the agonist drug (Setiptiline or Mirtazapine) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Plot the measured cAMP concentration as a function of the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Determine the Emax (the maximum response produced by the agonist) and compare it to the response produced by a known full agonist to determine the relative efficacy.
Figure 4. Workflow for a typical radioligand binding assay.
Conclusion
While this compound and Mirtazapine are both classified as NaSSAs with a core mechanism involving α2-adrenergic and 5-HT2/3 receptor antagonism, they exhibit important pharmacological distinctions. The moderate norepinephrine reuptake inhibition by Setiptiline and its potent full agonism at 5-HT1e and 5-HT1F receptors represent key differentiating features from Mirtazapine. These differences in their mechanisms of action likely translate to variations in their clinical efficacy and side-effect profiles. Further research into the functional consequences of their interactions with the 5-HT1e and 5-HT1F receptors may open new avenues for therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to further explore the unique properties of these compounds.
References
A Comparative Analysis of Setiptiline Maleate and Imipramine in Modulating Behavioral Despair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetracyclic antidepressant Setiptiline Maleate and the tricyclic antidepressant Imipramine, with a focus on their effects on behavioral despair, a common preclinical measure of antidepressant efficacy. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
This compound and Imipramine are both effective in reducing behavioral despair in animal models, primarily assessed through the forced swim test (FST) and tail suspension test (TST). While both drugs demonstrate a reduction in immobility time, indicating antidepressant-like effects, their mechanisms of action and pharmacological profiles present distinct differences. Imipramine primarily acts as a serotonin and norepinephrine reuptake inhibitor. In contrast, this compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), functions as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist. The following sections delve into the available preclinical data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies, this table summarizes data from separate preclinical studies on this compound and Imipramine in established models of behavioral despair. It is important to note that variations in experimental conditions (e.g., animal strain, drug dosage, and specific protocol) may influence the results.
| Drug | Test | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| This compound | Forced Swim Test | Rat | Not Specified | Not Specified | Shortened duration of immobility | [1] |
| Imipramine | Forced Swim Test | Rat | 15 mg/kg | Intraperitoneal | Significant decrease in immobility time | [2] |
| Imipramine | Forced Swim Test | Mouse | 5, 10, 20 mg/kg | Not Specified | Reduction in immobility time | [3] |
| Imipramine | Tail Suspension Test | Mouse | 30 mg/kg | Not Specified | Reduction in immobility time in high immobility scorers | [4] |
| Imipramine | Tail Suspension Test | Mouse | 5, 10, 20 mg/kg | Not Specified | Reduction in immobility time | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the Forced Swim Test and Tail Suspension Test, based on commonly cited literature.
Forced Swim Test (FST) Protocol (Rat)
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
-
Apparatus: A transparent cylindrical container (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimation (Pre-test): On the first day, rats are individually placed in the cylinder for a 15-minute session. This pre-exposure is designed to induce a state of behavioral despair.
-
Drug Administration: Test compounds (this compound or Imipramine) or vehicle are administered according to the specific study design (e.g., single or repeated dosing, specific time before the test). For instance, Imipramine (15 mg/kg) has been administered intraperitoneally.
-
Test Session: 24 hours after the pre-test, rats are placed back into the water-filled cylinder for a 5-minute test session.
-
Data Collection: The session is typically video-recorded. The primary measure is the duration of immobility, defined as the time the rat spends floating passively with only minor movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored.
Tail Suspension Test (TST) Protocol (Mouse)
The Tail Suspension Test is another common model for screening potential antidepressant drugs, where immobility is induced by the stress of being suspended by the tail.
-
Apparatus: A mouse is suspended by its tail from a lever or a bar in a way that it cannot escape or hold onto nearby surfaces. The area is often enclosed to prevent visual disturbances.
-
Suspension: The mouse's tail is secured to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
Test Session: The mouse remains suspended for a 6-minute session.
-
Data Collection: The entire session is recorded. The primary endpoint is the total duration of immobility, defined as the absence of any movement other than respiration.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of this compound and Imipramine are mediated through their distinct interactions with neurotransmitter systems in the brain.
Imipramine Signaling Pathway
Imipramine, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing serotonergic and noradrenergic signaling.
Caption: Imipramine's mechanism of action.
This compound Signaling Pathway
This compound exhibits a more complex mechanism. As a NaSSA, it enhances noradrenergic and serotonergic neurotransmission through different pathways than traditional reuptake inhibitors. It blocks α2-adrenergic autoreceptors, which normally inhibit the release of norepinephrine and serotonin. By blocking these receptors, Setiptiline increases the release of both neurotransmitters. It also directly inhibits the reuptake of norepinephrine and antagonizes certain serotonin receptors.
Caption: this compound's multifaceted mechanism.
Experimental Workflow
The general workflow for conducting a comparative study of this compound and Imipramine on behavioral despair is outlined below.
References
- 1. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles: Setiptiline Maleate Versus Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of the tetracyclic antidepressant, Setiptiline Maleate, and the older class of tricyclic antidepressants (TCAs). This analysis is intended to inform research and drug development by presenting available data on their adverse effects, underpinned by their distinct pharmacological mechanisms.
Executive Summary
This compound, a tetracyclic antidepressant, and tricyclic antidepressants remain important therapeutic options in the management of major depressive disorder. However, their clinical utility is often limited by their side-effect profiles. This guide synthesizes available clinical and pharmacological data to compare the adverse effects associated with these two classes of antidepressants. While direct head-to-head comparative trials with quantitative side-effect data are limited, this guide draws on existing clinical trial data, meta-analyses, and pharmacological profiles to provide a comparative overview for the scientific community.
TCAs, particularly tertiary amines like amitriptyline and imipramine, are associated with a higher incidence of anticholinergic, cardiovascular, and sedative side effects. Secondary amines, such as nortriptyline and desipramine, generally exhibit a more favorable tolerability profile within the TCA class. This compound, while also possessing a notable side-effect profile that includes sedation and anticholinergic effects, is suggested by its pharmacological profile to have a different and potentially more tolerable profile than some TCAs, though direct comparative evidence is scarce.
Pharmacological Basis of Side Effects
The differing side-effect profiles of this compound and TCAs can be largely attributed to their distinct affinities for various neurotransmitter receptors.
Tricyclic Antidepressants (TCAs) exert their therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin. However, their broad receptor-binding profile contributes significantly to their adverse effects[1]:
-
Muscarinic M1 Receptor Antagonism: Leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention[1].
-
Histamine H1 Receptor Antagonism: Results in sedation and can contribute to weight gain[1].
-
Alpha-1 Adrenergic Receptor Antagonism: Causes orthostatic hypotension and dizziness[1].
This compound , a tetracyclic antidepressant, also modulates noradrenergic and serotonergic systems. Its mechanism of action involves[2]:
-
Norepinephrine Reuptake Inhibition: Contributes to its antidepressant efficacy.
-
Alpha-2 Adrenergic Receptor Antagonism: Enhances norepinephrine release.
-
Serotonin Receptor (5-HT2) Antagonism: May contribute to its anxiolytic and sleep-improving effects.
-
Histamine H1 Receptor Antagonism: Underlies its sedative properties.
The key difference lies in the relative potency of receptor blockade, which theoretically suggests a different side-effect profile for Setiptiline compared to many TCAs.
Comparative Side-Effect Profiles: Quantitative Data
Table 1: Incidence of Common Side Effects of Tricyclic Antidepressants (TCAs) from Clinical Trials (Data from meta-analyses comparing TCAs with SSRIs)
| Side Effect | Amitriptyline (Tertiary Amine) - Representative TCA | Nortriptyline (Secondary Amine) - Representative TCA |
| Anticholinergic Effects | ||
| Dry Mouth | High Incidence | Moderate Incidence |
| Constipation | High Incidence | Moderate Incidence |
| Blurred Vision | Moderate Incidence | Low to Moderate Incidence |
| Central Nervous System (CNS) Effects | ||
| Drowsiness/Sedation | High Incidence | Moderate Incidence |
| Dizziness | High Incidence | Moderate Incidence |
| Cardiovascular Effects | ||
| Orthostatic Hypotension | Moderate to High Incidence | Low to Moderate Incidence |
| Tachycardia | Moderate Incidence | Low to Moderate Incidence |
| Other Effects | ||
| Weight Gain | High Incidence | Moderate Incidence |
| Sexual Dysfunction | Moderate Incidence | Moderate Incidence |
Note: The incidence rates for TCAs are derived from meta-analyses comparing them to SSRIs and reflect a generally higher incidence of these side effects compared to the comparator group. Specific percentages vary across studies.
Table 2: Reported Side Effects of this compound (Descriptive Profile)
| Side Effect Category | Reported Side Effects |
| Common Side Effects | Drowsiness, Dry Mouth, Orthostatic Hypotension, Dizziness, Lightheadedness, Weight Gain, Nausea, Constipation |
| Less Common/Rare Side Effects | Tachycardia, Palpitations, Seizures, Jaundice, Severe Allergic Reactions |
Note: This table is based on descriptive reports of this compound's side effects, as quantitative incidence rates from large-scale comparative trials are not available.
Experimental Protocols for Side-Effect Assessment in Antidepressant Clinical Trials
The following outlines a general methodology for the assessment of side effects in clinical trials of antidepressants, which would be applicable to a comparative study of this compound and TCAs.
Participant Population
-
Adult patients (18-65 years) with a diagnosis of Major Depressive Disorder according to DSM-5 criteria.
-
Exclusion criteria would include a history of bipolar disorder, psychosis, substance use disorder within the last year, and significant unstable medical conditions, particularly cardiovascular disease.
Study Design
-
A multi-center, randomized, double-blind, active-controlled parallel-group study.
-
Participants would be randomly assigned to receive either this compound, a TCA (e.g., amitriptyline or nortriptyline), or a placebo for a predefined period (e.g., 8-12 weeks).
Assessment of Adverse Events
-
Spontaneous Reporting: Patients would be encouraged to report any new or worsening symptoms to the clinical staff at each study visit.
-
Systematic Assessment: A standardized checklist of potential side effects would be administered at baseline and at regular intervals throughout the trial. The Systematic Assessment for Treatment Emergent Events (SAFTEE) or a similar instrument would be utilized.
-
Severity Grading: The severity of each adverse event would be graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), with grades ranging from 1 (mild) to 5 (death).
-
Causality Assessment: The investigator would assess the relationship of each adverse event to the study medication (e.g., definitely related, probably related, possibly related, unlikely to be related, or not related).
Specific Assessments
-
Anticholinergic Side Effects: Assessed using a specific rating scale such as the Anticholinergic Symptom Scale.
-
Cardiovascular Side Effects: Monitored through regular measurement of blood pressure (sitting and standing to detect orthostatic hypotension) and heart rate. An electrocardiogram (ECG) would be performed at baseline and at the end of the study to assess for any changes in cardiac conduction.
-
Sedation: Evaluated using patient-reported scales such as the Epworth Sleepiness Scale.
-
Weight: Measured at each study visit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pharmacological mechanisms underlying the side effects and a typical workflow for assessing adverse events in a clinical trial.
Caption: Pharmacological mechanisms of TCA and Setiptiline side effects.
Caption: Workflow for adverse event assessment in a clinical trial.
Conclusion
Based on the available pharmacological and clinical data, it can be inferred that this compound may offer a different side-effect profile compared to traditional TCAs, particularly the tertiary amines. The primary sedative and anticholinergic effects of Setiptiline appear to be driven by its potent histamine H1 and moderate muscarinic receptor antagonism. In contrast, many TCAs exhibit stronger anticholinergic and alpha-1 adrenergic blocking properties, leading to a higher incidence of related side effects.
However, the lack of direct comparative, quantitative data from head-to-head clinical trials is a significant limitation. Future research, including well-designed randomized controlled trials, is necessary to definitively delineate the comparative side-effect profiles of this compound and various TCAs. Such studies should employ standardized and comprehensive methods for adverse event assessment to provide robust data that can guide clinical practice and future drug development. For research and development professionals, understanding the nuances of the receptor binding profiles of these compounds is crucial for designing novel antidepressants with improved tolerability.
References
In Vitro Receptor Binding Profile: A Comparative Analysis of Setiptiline Maleate and Mianserin
For Immediate Release
This guide provides a detailed in vitro comparison of the receptor binding affinities of two tetracyclic antidepressants, Setiptiline Maleate and Mianserin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological profiles of these compounds.
Introduction
Setiptiline and Mianserin are tetracyclic antidepressants known for their complex pharmacological profiles, interacting with a wide range of neurotransmitter receptors.[1][2] While both compounds share a core tetracyclic structure, variations in their chemical makeup lead to distinct differences in their receptor binding affinities, which in turn influence their therapeutic effects and side-effect profiles.[1] This guide summarizes the available in vitro binding data for this compound and Mianserin across key adrenergic, histamine, and serotonin receptors.
Comparative Receptor Binding Affinities
The following table summarizes the equilibrium inhibition constants (Ki) for this compound and Mianserin at various G-protein coupled receptors (GPCRs). The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Mianserin (Ki, nM) | Predominant Action |
| Adrenergic Receptors | |||
| α1-adrenergic | - | Antagonist[2] | |
| α2-adrenergic | Antagonist[3] | Antagonist | |
| Histamine Receptors | |||
| H1 | Potent Antagonist | 0.003 (μM) | Antagonist/Inverse Agonist |
| H2 | - | 4 (μM) | Antagonist |
| Serotonin Receptors | |||
| 5-HT1A | - | - | |
| 5-HT1eR | 171.0 (EC50) | 123.3 (EC50) | Agonist |
| 5-HT1FR | 64.6 (EC50) | 47.5 (EC50) | Agonist |
| 5-HT2A | Moderate Antagonist | Antagonist | |
| 5-HT2C | Moderate Antagonist | Antagonist | |
| 5-HT3 | - | Antagonist | |
| Norepinephrine Transporter | Inhibitor | Weak Inhibitor |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Mianserin) for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding control.
-
Competitive Binding: Add assay buffer, radioligand, cell membrane suspension, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Signaling Pathways & Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Conclusion
This guide provides a comparative overview of the in vitro receptor binding profiles of this compound and Mianserin. Mianserin demonstrates high affinity for several serotonin and histamine receptors, as well as α2-adrenergic receptors. Setiptiline also exhibits a potent antagonist profile at α2-adrenergic and histamine H1 receptors, with moderate antagonism at 5-HT2 receptors. Notably, both compounds show agonist activity at the 5-HT1e and 5-HT1F receptors, a less common characteristic for antidepressants. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for further research and drug development in this area. It is important to note that in vitro binding affinities do not always directly translate to in vivo clinical efficacy and should be considered in the broader context of pharmacokinetics and pharmacodynamics.
References
Safety Operating Guide
Navigating the Disposal of Setiptiline Maleate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Setiptiline Maleate, a tetracyclic antidepressant compound. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of our environment.
Core Safety and Handling Principles
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be observed. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₃H₂₃NO₄ |
| Molecular Weight | 377.43 g/mol |
| Appearance | Solid powder |
| Storage Temperature | 4°C (short term), -20°C (long term) |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that while it is not classified as hazardous, responsible chemical management is paramount. The following protocol outlines the recommended disposal procedure.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-Hazardous Chemical Waste: this compound."
-
Ensure that only this compound and materials contaminated with it are placed in this container. Do not mix with hazardous waste, as this will necessitate treating the entire contents as hazardous, increasing disposal costs and environmental burden.
2. Disposal of Pure this compound (Solid):
-
For unused or expired pure this compound powder, collect it in the designated non-hazardous waste container.
-
The container should be a sealed, leak-proof container appropriate for solid waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for the collection and disposal of non-hazardous solid chemical waste. Some institutions may permit disposal in the regular trash if properly contained and labeled, while others will require collection by their waste management team.
3. Disposal of Solutions Containing this compound:
-
Aqueous solutions of this compound should not be disposed of down the drain without explicit approval from your local EHS department. While some non-hazardous chemical solutions can be drain-disposed, the environmental fate of many compounds, including this compound, is not fully understood. Tricyclic antidepressants as a class are not readily biodegradable.
-
Absorb liquid waste containing this compound with an inert material, such as vermiculite or sand.
-
Place the absorbed material into the designated non-hazardous waste container.
4. Decontamination and Disposal of Contaminated Materials:
-
For materials such as weighing paper, gloves, and pipette tips that are contaminated with this compound, place them directly into the designated non-hazardous waste container.
-
For spills, absorb any liquid with an appropriate absorbent material. Decontaminate the surface by scrubbing with alcohol. All materials used for cleanup should be placed in the sealed waste container.
5. Final Disposal:
-
Once the waste container is full, seal it securely.
-
Arrange for pickup and disposal through your institution's EHS or chemical waste management program. Always follow their specific labeling and pickup request procedures.
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By following these procedures and consulting with your institutional safety experts, you can ensure the responsible and compliant disposal of this compound, contributing to a safer laboratory environment and a healthier planet.
Safeguarding Your Research: A Guide to Handling Setiptiline Maleate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling, storage, and disposal of Setiptiline Maleate. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture. However, as the chemical, physical, and toxicological properties have not been fully investigated, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
Although not classified as hazardous, the use of appropriate personal protective equipment is mandatory to minimize any potential risk of exposure.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are recommended. |
| Skin and Body Protection | Impervious clothing | A standard laboratory coat is required. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. Avoid the formation of dust and aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Aerosol Prevention: Avoid procedures that could generate dust or aerosols.
Storage Conditions
| Parameter | Guideline | Source |
| Temperature (Short-term) | 0 - 4°C (days to weeks) | |
| Temperature (Long-term) | -20°C (months to years) | |
| Container | Keep container tightly sealed. | |
| Environment | Store in a dry, dark, and well-ventilated area. | |
| In Solvent | -80°C (6 months); -20°C (1 month) |
Emergency Procedures: First Aid and Accidental Release
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Accidental Release and Spill Cleanup
A systematic approach is necessary to manage spills effectively.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
While the Safety Data Sheet for this compound does not provide specific disposal instructions, general best practices for non-hazardous chemical waste should be followed.
-
Collection: Collect waste material in a designated, sealed container.
-
Labeling: Clearly label the container with the contents ("this compound waste").
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
